Kribb3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIGLOMVMJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425315 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129414-88-6 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Kribb3: A Dual-Mechanism Inhibitor Targeting Microtubule Dynamics and Hsp27 Phosphorylation
FOR IMMEDIATE RELEASE
DAEJEON, South Korea – Kribb3, a biphenyl isoxazole derivative, has been identified as a potent anti-cancer agent with a dual mechanism of action, offering a multi-pronged approach to inhibiting cancer cell proliferation, migration, and invasion. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through two primary and distinct mechanisms:
-
Microtubule Destabilization: this compound acts as a microtubule inhibitor, disrupting the dynamic instability of the microtubule cytoskeleton. This interference with microtubule function leads to a cascade of events culminating in mitotic arrest and apoptosis.
-
Inhibition of Hsp27 Phosphorylation: this compound directly binds to Heat Shock Protein 27 (Hsp27), also known as HSPB1, and inhibits its phosphorylation. The phosphorylation of Hsp27 is a critical process for promoting cancer cell migration and invasion.
This compound as a Microtubule Inhibitor
This compound's primary mechanism of action is the disruption of microtubule polymerization. This leads to a G2/M phase cell cycle arrest and the subsequent induction of apoptosis in cancer cells.
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
This compound's disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint. This is initiated by the induced association of the checkpoint protein Mad2 with p55CDC (also known as cell division cycle protein 20 homolog). This complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding into anaphase and thus arresting it in mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and the cleavage of poly(ADP-ribose) polymerase (PARP).
Caption: this compound disrupts microtubules, leading to mitotic arrest and apoptosis.
This compound as an Inhibitor of Hsp27 Phosphorylation
In addition to its effects on microtubules, this compound directly interacts with Hsp27, a molecular chaperone implicated in cancer cell survival, migration, and invasion. This compound inhibits the phosphorylation of Hsp27, thereby impeding these pro-tumorigenic processes.
Signaling Pathway of this compound-Mediated Inhibition of Cell Migration and Invasion
This compound directly binds to Hsp27 and blocks its phosphorylation, a process often mediated by Protein Kinase C (PKC). Unphosphorylated Hsp27 is unable to effectively regulate the actin cytoskeleton, which is crucial for cell motility. This inhibition of Hsp27 function ultimately leads to a reduction in cancer cell migration and invasion.[1]
Caption: this compound inhibits Hsp27 phosphorylation, impairing cell migration.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data for its anti-proliferative and microtubule-inhibiting activities.
| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition |
| HCT116 | Colon Carcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |
| HCT15 | Colon Carcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |
In vivo, intraperitoneal administration of this compound at 50 mg/kg and 100 mg/kg inhibited tumor growth in a nude mouse model by 49.5% and 70.3%, respectively.[2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of this compound on the polymerization of tubulin into microtubules.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.
-
This compound is added to the reaction mixture at various concentrations to determine its inhibitory effect on tubulin polymerization.
References
Kribb3: A Technical Guide to a Novel Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a novel small molecule that has demonstrated potent anti-cancer properties by targeting the microtubule cytoskeleton.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a microtubule inhibitor, disrupting the dynamic nature of the microtubule cytoskeleton, a critical component for cell division and maintenance of cell shape.[1][2] This disruption leads to a cascade of events culminating in cancer cell death.
The primary mechanism involves the following key steps:
-
Microtubule Disruption: this compound directly inhibits tubulin polymerization, leading to a disorganized and dysfunctional microtubule network within the cell.[1][2]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, activates the mitotic spindle checkpoint.[1][2] This results in the arrest of the cell cycle in the G2/M phase.[1][2]
-
Mitotic Spindle Checkpoint Activation: this compound induces the association of the checkpoint protein Mad2 with p55CDC, a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] This Mad2-p55CDC complex inhibits the APC/C, preventing the cell from proceeding to anaphase and leading to mitotic arrest.[1][2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the accumulation of Cyclin B1, cleavage of poly(ADP-ribose) polymerase (PARP), and the activation of the pro-apoptotic protein Bax.[1][2]
Quantitative Data
In Vitro Efficacy
This compound has shown significant growth inhibitory effects across a range of human cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| Various Cancer Cells | - | 0.2 - 2.5 |
| HCT-116 | Colon Carcinoma | Not specified, but active |
Data sourced from MedchemExpress product information, referencing Shin KD, et al. (2008).[1]
In Vivo Efficacy
In vivo studies using a mouse xenograft model with HCT-116 human colon cancer cells have demonstrated the anti-tumor activity of this compound.
| Treatment Dose | Route of Administration | Tumor Growth Inhibition (%) |
| 50 mg/kg | Intraperitoneal | 49.5 |
| 100 mg/kg | Intraperitoneal | 70.3 |
Data sourced from Shin KD, et al. (2008).[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., HCT-116)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution
-
Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm
Procedure:
-
Resuspend purified tubulin in cold polymerization buffer.
-
On ice, add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add this compound at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cells grown on coverslips
-
This compound solution
-
Fixative (e.g., cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at a desired concentration for a specified time.
-
Wash the cells with PBS and fix with the chosen fixative.
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key cell cycle and apoptosis regulators following this compound treatment.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Cyclin B1, PARP, Mad2, p55CDC, and Bax
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflows
References
Kribb3: A Potent Microtubule Inhibitor Driving Mitotic Arrest in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a novel small molecule that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to a cascade of events that culminate in mitotic arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting agents and novel cancer therapeutics.
Introduction
The mitotic spindle, a complex and dynamic structure composed of microtubules, is a critical component of cell division. Its proper formation and function are essential for the accurate segregation of chromosomes into daughter cells. Disruption of microtubule dynamics represents a clinically validated strategy in cancer therapy, with drugs like taxanes and vinca alkaloids being mainstays in various treatment regimens. This compound has emerged as a promising agent in this class, exhibiting potent growth-inhibitory effects across a range of cancer cell lines. This guide will delve into the molecular mechanisms underpinning this compound-induced mitotic arrest, the subsequent activation of apoptotic pathways, and its efficacy in preclinical models.
Mechanism of Action: Microtubule Destabilization and Mitotic Checkpoint Activation
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. It has been identified as a tubulin polymerization inhibitor, directly interfering with the assembly of α- and β-tubulin heterodimers into microtubules.[1] This disruption of the microtubule cytoskeleton has profound consequences for cells entering mitosis.
The immediate cellular response to this compound-induced microtubule disruption is the activation of the Spindle Assembly Checkpoint (SAC) . The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This compound-mediated disruption of microtubules leads to unattached or improperly attached kinetochores, thus activating the SAC.[1]
A key event in SAC activation is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) , an E3 ubiquitin ligase. This compound treatment has been shown to induce the association of the inhibitory protein Mad2 with p55CDC (Cdc20) , an activator of the APC/C.[1] This Mad2-p55CDC complex prevents the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1 and securin, thereby arresting the cell cycle at the G2/M phase.[1]
dot graph Kribb3_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#FBBC05"]; Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4"]; Microtubules [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly\nCheckpoint Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mad2_p55CDC [label="Mad2-p55CDC\nComplex Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; APC_C [label="APC/C Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinB1 [label="Cyclin B1 Accumulation", fillcolor="#F1F3F4"]; MitoticArrest [label="G2/M Mitotic Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Tubulin [label="Inhibits"]; Tubulin -> Microtubules [style=invis]; Microtubules -> SAC; SAC -> Mad2_p55CDC; Mad2_p55CDC -> APC_C [label="Inhibits"]; APC_C -> CyclinB1 [label="Prevents Degradation"]; CyclinB1 -> MitoticArrest; MitoticArrest -> Apoptosis [label="Prolonged Arrest Leads to"]; } this compound Mechanism of Action.
Quantitative Data
In Vitro Growth Inhibition
This compound has demonstrated potent growth-inhibitory activity against a panel of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is a key metric for assessing the potency of a compound.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Cancer | 0.2 - 2.5 |
| A549 | Lung Cancer | 0.2 - 2.5 |
| MCF-7 | Breast Cancer | 0.2 - 2.5 |
| SK-OV-3 | Ovarian Cancer | 0.2 - 2.5 |
| Data derived from in vitro studies.[2] |
Cell Cycle Analysis
Flow cytometry analysis of cancer cells treated with this compound reveals a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism of inducing mitotic arrest.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 | 20.1 | 24.7 |
| This compound (1 µM) | 12.5 | 10.3 | 77.2 |
| Representative data from HCT-116 cells treated for 24 hours.[1] |
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been evaluated in a xenograft model using HCT-116 human colon cancer cells in nude mice. Intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg | 49.5 |
| This compound | 100 mg/kg | 70.3 |
| Data from in vivo studies in nude mice bearing HCT-116 xenografts.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the growth-inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7, SK-OV-3)
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells (e.g., HCT-116)
-
6-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
96-well plate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution on ice in general tubulin buffer containing GTP.
-
Add this compound, controls, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
Indirect Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle (DMSO).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells if using a cross-linking fixative.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Signaling Pathways and Apoptosis Induction
Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. While the precise signaling cascade is still under investigation, key events include the activation of pro-apoptotic proteins such as Bax .[1] The accumulation of Cyclin B1 during mitotic arrest is a critical factor that can trigger apoptosis. This sustained high level of Cyclin B1/Cdk1 activity in the absence of mitotic progression is thought to be a primary trigger for cell death. The apoptotic cascade is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) , a hallmark of apoptosis.[1]
Conclusion
This compound is a potent microtubule-destabilizing agent that induces mitotic arrest in cancer cells through the activation of the spindle assembly checkpoint. Its ability to promote apoptosis following prolonged mitotic arrest, coupled with its demonstrated in vivo antitumor activity, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound and other novel microtubule inhibitors. Further investigation into the detailed signaling pathways governing this compound-induced apoptosis and the exploration of its efficacy in a broader range of cancer models are warranted.
References
Kribb3-Mediated Apoptosis Induction: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the primary mechanism of this compound-induced apoptosis, which is centered on its activity as a microtubule inhibitor. By disrupting microtubule dynamics, this compound induces mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death.[1][2] Additionally, this compound has been identified as an inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation, a function that contributes to its anti-migratory and anti-invasive effects. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides protocols for key experimental procedures to study its effects.
Core Mechanism of Action: Microtubule Inhibition and Mitotic Arrest
This compound exerts its primary anti-cancer effect by inhibiting tubulin polymerization.[1] This disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
The induction of apoptosis by this compound treatment follows a well-defined signaling cascade initiated by the disruption of microtubule dynamics.
-
Microtubule Disruption: this compound acts as a tubulin inhibitor, preventing the proper formation of the mitotic spindle required for chromosome segregation during mitosis.[1]
-
Spindle Assembly Checkpoint (SAC) Activation: The failure of proper microtubule attachment to kinetochores activates the SAC. This leads to the recruitment of the inhibitory protein Mad2 to p55CDC (a mammalian homolog of CDC20), an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]
-
Mitotic Arrest: The Mad2-p55CDC complex inhibits the APC/C, preventing the degradation of key mitotic proteins, including Cyclin B1. The accumulation of Cyclin B1 sustains the mitotic arrest.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the activation of the pro-apoptotic protein Bax and the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis.[1]
Secondary Mechanism: Inhibition of Hsp27 Phosphorylation
In addition to its effects on microtubules, this compound directly binds to Hsp27 and inhibits its phosphorylation. This activity is linked to the suppression of cancer cell migration and invasion.[1]
Quantitative Data
In Vitro Anti-proliferative Activity of this compound
The growth inhibitory (GI50) values of this compound have been determined across a panel of human cancer cell lines, demonstrating potent anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Cancer | 0.2 - 2.5 |
| A549 | Lung Cancer | 0.2 - 2.5 |
| SK-OV-3 | Ovarian Cancer | 0.2 - 2.5 |
| SK-MEL-2 | Melanoma | 0.2 - 2.5 |
| XF498 | CNS Cancer | 0.2 - 2.5 |
| HCT-15 | Colon Cancer | 0.2 - 2.5 |
Data sourced from MedchemExpress, citing Shin KD, et al. Biochem Pharmacol. 2008.
In Vivo Anti-tumor Efficacy of this compound
Intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in nude mice xenograft models.
| This compound Dosage | Tumor Growth Inhibition (%) |
| 50 mg/kg | 49.5 |
| 100 mg/kg | 70.3 |
Data sourced from Shin KD, et al. Biochem Pharmacol. 2008.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: HCT-116 (human colon carcinoma) and other specified cancer cell lines.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Cell Seeding: Plate cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time periods (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin-EDTA.
-
Washing: Wash the collected cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate overnight at -20°C for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key proteins involved in this compound-induced apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-PARP, anti-Bax, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
Initiation of Polymerization: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture.
-
Monitoring Polymerization: Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The change in absorbance is proportional to the extent of tubulin polymerization.
Co-immunoprecipitation for Mad2-p55CDC Interaction
This protocol is used to assess the this compound-induced association between Mad2 and p55CDC.
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either Mad2 or p55CDC overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Mad2 and p55CDC to detect their co-precipitation.
Bax Activation Assay
This assay determines the activation of the pro-apoptotic protein Bax.
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them in a CHAPS-containing lysis buffer.
-
Immunoprecipitation of Active Bax: Incubate the lysates with a conformation-specific antibody that recognizes only the activated form of Bax (e.g., anti-Bax 6A7 antibody).
-
Immune Complex Capture and Washing: Capture the immune complexes with protein A/G-agarose beads and wash them thoroughly.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using a general anti-Bax antibody to quantify the amount of activated Bax.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis primarily through the inhibition of tubulin polymerization, leading to mitotic arrest. Its dual mechanism of action, which also includes the inhibition of Hsp27 phosphorylation, makes it an interesting candidate for further investigation in cancer therapy. The protocols and data presented in this guide provide a framework for researchers to study the cellular and molecular effects of this compound and to explore its therapeutic potential. Further detailed quantitative analysis from full-text studies will enhance the reproducibility of these key experiments.
References
Kribb3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole), a compound with demonstrated anti-cancer properties. The document details its discovery, a plausible method for its chemical synthesis, and its primary mechanisms of action. This compound has been identified as a potent microtubule inhibitor that induces mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, it has been shown to interact with Heat Shock Protein 27 (Hsp27), a protein implicated in cancer cell migration and survival. This guide consolidates quantitative data on its biological activity, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Discovery and Biological Activity
This compound was identified as a novel small molecule with anti-cancer properties. Initial studies revealed its ability to inhibit the growth of various cancer cell lines in vitro and suppress tumor growth in vivo.[1] The primary mechanism of action of this compound is the disruption of microtubule dynamics, a critical process for cell division.[1] This interference with the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]
In addition to its role as a microtubule inhibitor, this compound has been shown to directly bind to and inhibit the function of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is often overexpressed in cancer and is associated with resistance to chemotherapy and increased cell motility. By inhibiting Hsp27, this compound can impede cancer cell migration and invasion.
While this compound's primary targets are microtubules and Hsp27, its impact on microtubule dynamics suggests a potential, albeit indirect, influence on the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The microtubule network plays a role in the intracellular trafficking of key Wnt signaling components.[2][3][4] Therefore, by disrupting microtubule function, this compound may interfere with the proper functioning of the Wnt/β-catenin pathway, contributing to its anti-cancer effects.[5]
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Growth Inhibition of Cancer Cells by this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Cancer | ~0.35 |
GI50: The concentration of this compound that causes 50% inhibition of cell growth.
Table 2: In Vivo Anti-tumor Activity of this compound in a Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Nude Mice | HCT-116 | 50 | 49.5 |
| Nude Mice | HCT-116 | 100 | 70.3 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The proposed synthesis involves the reaction of a β-keto-nitrile with a substituted hydroxylamine, followed by cyclization.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for this compound Synthesis (Plausible Method):
Step 1: Synthesis of 2-(4-methoxyphenyl)-3-oxobutanenitrile
-
To a solution of 4-methoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-chloro-2-oxoacetate dropwise.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)-3-oxobutanenitrile.
Step 2: Synthesis of 5-ethyl-2-hydroxy-4-methoxybenzaldehyde oxime
-
Dissolve 5-ethyl-2-hydroxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol.
-
Add a mild base, such as sodium acetate, to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the oxime, which may be used in the next step without further purification.
Step 3: Cyclization to form this compound
-
Dissolve 2-(4-methoxyphenyl)-3-oxobutanenitrile and 5-ethyl-2-hydroxy-4-methoxybenzaldehyde oxime in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Key Experimental Protocols
Microtubule Polymerization Assay
This assay is used to determine the effect of this compound on the in vitro polymerization of tubulin.
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Add this compound at various concentrations to the tubulin solution. A known microtubule inhibitor (e.g., nocodazole) and a stabilizing agent (e.g., paclitaxel) should be used as controls.
-
Incubate the mixture at 37 °C to initiate polymerization.
-
Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of turbidity increase in the presence of this compound indicates inhibition of microtubule polymerization.
Caption: Workflow for the microtubule polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.
-
Seed cancer cells (e.g., HCT-116) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound-induced mitotic arrest.
PARP Cleavage Western Blot
This assay detects the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
-
Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at different doses to the treatment groups. The control group receives the vehicle.
-
Measure the tumor volume at regular intervals using a caliper.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Signaling Pathways
This compound-Induced Mitotic Arrest and Apoptosis
This compound disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). This prevents the anaphase-promoting complex/cyclosome (APC/C) from being activated, causing cells to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of PARP and caspase activation.
Caption: this compound's mechanism of inducing mitotic arrest and apoptosis.
Potential Indirect Effect of this compound on Wnt/β-catenin Signaling
The stability and organization of the microtubule network are important for the proper functioning of the Wnt/β-catenin signaling pathway. Key components of the Wnt pathway, such as Dishevelled (Dvl) and the β-catenin destruction complex, can associate with microtubules. By disrupting microtubule dynamics, this compound may indirectly affect the localization and function of these proteins, potentially leading to a downregulation of Wnt/β-catenin signaling.
Caption: Potential indirect effect of this compound on Wnt/β-catenin signaling.
Conclusion
This compound is a promising anti-cancer compound with a dual mechanism of action involving the inhibition of microtubule polymerization and the direct binding to Hsp27. These actions lead to mitotic arrest, apoptosis, and reduced cancer cell motility. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the potential interplay between this compound-induced microtubule disruption and the Wnt/β-catenin signaling pathway may reveal additional facets of its anti-cancer activity and open new avenues for therapeutic intervention.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interplay between Wnt signaling pathways and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A divergent canonical WNT-signaling pathway regulates microtubule dynamics: Dishevelled signals locally to stabilize microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Regulates Axon Behavior through Changes in Microtubule Growth Directionality: A New Role for Adenomatous Polyposis Coli | Journal of Neuroscience [jneurosci.org]
- 5. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Kribb3: A Potent Inhibitor of Tumor Cell Migration and Invasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit tumor cell migration and invasion. Kribb3, a biphenyl isoxazole derivative, has emerged as a promising small molecule inhibitor with demonstrated anti-migratory and anti-invasive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for evaluating its efficacy in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel anti-metastatic therapies.
Core Mechanism of Action: Targeting Hsp27 Phosphorylation
This compound exerts its anti-migratory and anti-invasive effects primarily through the direct inhibition of Heat Shock Protein 27 (Hsp27) phosphorylation. Hsp27 is a molecular chaperone that plays a crucial role in actin cytoskeleton dynamics, a fundamental process in cell motility.
The established signaling pathway involves the activation of Protein Kinase C (PKC), which in turn phosphorylates Hsp27. This phosphorylation event is critical for the reorganization of the actin cytoskeleton required for cell migration and invasion. This compound directly binds to Hsp27, thereby blocking its PKC-dependent phosphorylation.[1][2] This inhibition leads to a disruption of actin dynamics and a subsequent reduction in tumor cell motility.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on tumor cell migration and invasion have been quantified in various studies. The half-maximal inhibitory concentration (IC50) for the migration of MDA-MB-231 human breast cancer cells was determined to be 50 nM.[1][2]
Table 1: IC50 Values of this compound for Inhibition of Tumor Cell Migration
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Migration | 50 | [1][2] |
| Additional cell lines | ... | ... | ... | ... |
Table 2: Dose-Dependent Inhibition of MDA-MB-231 Cell Invasion by this compound
| This compound Concentration (µM) | Relative Invasion Rate (%) (Mean ± SD) | Reference |
| 0 (Vehicle) | 100 | [1] |
| 0.1 | Data not available in a quantitative format | [1] |
| Additional concentrations | ... | ... |
Potential Involvement of Other Signaling Pathways
While the inhibition of Hsp27 phosphorylation is the primary established mechanism of this compound, the complex nature of cell migration and invasion suggests the potential involvement of other signaling pathways. Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) are two key pathways known to regulate these processes. Although direct studies linking this compound to FAK and STAT3 are limited, their known roles in metastasis warrant investigation.
Proposed Investigational Pathways:
-
FAK Signaling: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, promoting cell adhesion, migration, and survival. Inhibition of Hsp27 could potentially impact FAK signaling indirectly through cytoskeletal alterations.
-
STAT3 Signaling: STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and invasion. There is evidence of crosstalk between Hsp27 and STAT3 signaling, suggesting a potential avenue for this compound's broader anti-cancer effects.
Experimental Protocols
Transwell Migration and Invasion Assay
This assay is used to quantify the chemotactic ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix (ECM).
Detailed Methodology:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Chamber Preparation: For invasion assays, coat Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber. Add this compound at desired concentrations (e.g., 0, 10, 50, 100 nM) to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
Staining and Quantification:
-
Remove the Transwell inserts and wipe the non-migrated cells from the upper surface with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.
-
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells to close an artificially created "wound."
Detailed Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Scratch Formation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum medium containing this compound at various concentrations or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (time 0). Continue to capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, to assess the activation state of signaling pathways.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Hsp27, anti-Hsp27, anti-p-FAK, anti-FAK, anti-p-STAT3, anti-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound is a potent inhibitor of tumor cell migration and invasion, with a well-defined mechanism of action involving the inhibition of Hsp27 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for evaluating the anti-metastatic potential of this compound and similar compounds.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the efficacy of this compound across a broader range of cancer cell lines and in in vivo models of metastasis.
-
Elucidating broader signaling effects: Investigating the potential impact of this compound on other key signaling pathways involved in migration and invasion, such as the FAK and STAT3 pathways.
-
Combination therapies: Exploring the synergistic potential of this compound in combination with other anti-cancer agents to develop more effective therapeutic strategies against metastatic disease.
This in-depth technical guide serves as a foundational resource to facilitate further research into this compound and its potential as a novel anti-metastatic agent.
References
Kribb3: A Dual-Threat Inhibitor in Early-Stage Cancer Research
A Technical Guide on the Anti-Cancer Activities of Kribb3 as a Microtubule and Hsp27 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a biphenyl isoxazole derivative, has emerged in early-stage research as a promising anti-cancer agent with a dual mechanism of action. Investigations have revealed its capacity to function as both a potent microtubule inhibitor and an inhibitor of Heat shock protein 27 (Hsp27) phosphorylation. As a microtubule inhibitor, this compound disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. Concurrently, its inhibition of Hsp27 phosphorylation interferes with chaperone activity, blocking cancer cell migration and invasion. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.
Introduction
The search for novel anti-cancer therapeutics with multifaceted mechanisms of action is a critical endeavor in oncology research. This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) has been identified as a small molecule with significant potential in this arena. Early studies have demonstrated its efficacy in inhibiting cancer cell growth both in vitro and in vivo. This guide synthesizes the initial research findings on this compound, focusing on its two primary anti-cancer activities: disruption of microtubule function and inhibition of Hsp27-mediated processes.
Mechanism of Action I: Microtubule Inhibition
This compound has been identified as a novel microtubule inhibitor that induces mitotic arrest and apoptosis in human cancer cells[1]. Its activity in this capacity is characterized by several key events:
-
Disruption of Microtubule Cytoskeleton: this compound directly inhibits tubulin polymerization, leading to a disruption of the microtubule cytoskeleton[1][2]. This interference with the fundamental structural components of the cell is a cornerstone of its anti-proliferative effects.
-
G2/M Phase Cell Cycle Arrest: By disrupting microtubule dynamics, this compound activates the mitotic spindle checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[1].
-
Induction of Apoptosis: Prolonged mitotic arrest triggered by this compound leads to the induction of apoptosis. This programmed cell death is mediated through the activation of the pro-apoptotic protein Bax[1][2]. The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following this compound treatment[1].
Signaling Pathway: this compound as a Microtubule Inhibitor
Mechanism of Action II: Hsp27 Phosphorylation Inhibition
In a distinct but complementary mechanism, this compound has been shown to inhibit the phosphorylation of Hsp27, a small heat shock protein implicated in cancer cell migration and invasion[3][4].
-
Direct Binding to Hsp27: this compound directly binds to Hsp27[4]. This interaction is crucial for its inhibitory effect on Hsp27's function.
-
Inhibition of Phosphorylation: By binding to Hsp27, this compound blocks its phosphorylation, a key step in the activation of its pro-metastatic functions[3][4].
-
Blockade of Cell Migration and Invasion: The inhibition of Hsp27 phosphorylation by this compound leads to a significant reduction in the migration and invasion of cancer cells[3][4].
Signaling Pathway: this compound as an Hsp27 Inhibitor
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early-stage research on this compound's anti-cancer activity.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Reference |
| MDA-MB-231 | Migration Assay | Inhibition of cell migration | Similar to CBI-0997 (IC50 = 50 nM) | [3] |
| HCT116 | Growth Inhibition | Inhibition of cell growth | Not specified | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude Mice | HCT116 Xenograft | Intraperitoneal injection | 50 mg/kg | 49.5% | [1][2] |
| Nude Mice | HCT116 Xenograft | Intraperitoneal injection | 100 mg/kg | 70.3% | [1][2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.
Cell Culture
-
Cell Lines: Human colon cancer cell line HCT116 and human breast adenocarcinoma cell line MDA-MB-231 were utilized.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Tubulin Polymerization Assay
-
Objective: To determine the direct effect of this compound on tubulin polymerization.
-
Protocol:
-
Bovine brain tubulin was purified.
-
Tubulin polymerization was monitored by an increase in absorbance at 340 nm using a spectrophotometer.
-
Reactions were carried out in PEM buffer (80 mM PIPES, pH 6.8, 1 mM EGTA, and 1 mM MgCl2) containing 1 mM GTP and 10% glycerol.
-
Various concentrations of this compound were added to the tubulin solution.
-
The reaction was initiated by raising the temperature to 37°C.
-
Absorbance was recorded over time to measure the rate and extent of polymerization.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the effect of this compound on cell cycle distribution.
-
Protocol:
-
HCT116 cells were treated with various concentrations of this compound for the indicated times.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Samples were incubated in the dark for 30 minutes at room temperature.
-
Cell cycle distribution was analyzed using a flow cytometer.
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the induction of apoptosis by this compound.
-
Protocol:
-
HCT116 cells were treated with this compound.
-
Whole-cell lysates were prepared using a lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against PARP and Bax.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration and Invasion Assays
-
Objective: To assess the effect of this compound on cancer cell migration and invasion.
-
Protocol:
-
Migration Assay: MDA-MB-231 cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound. After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were stained and counted.
-
Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert was pre-coated with Matrigel to simulate an extracellular matrix barrier.
-
Hsp27 Binding and Phosphorylation Assays
-
Objective: To determine the interaction of this compound with Hsp27 and its effect on phosphorylation.
-
Protocol:
-
Affinity Chromatography: Biotinylated this compound was used as a probe to identify binding proteins from cell lysates. Bound proteins were eluted and identified by mass spectrometry.
-
In Vitro Kinase Assay: The effect of this compound on the phosphorylation of recombinant Hsp27 by relevant kinases (e.g., PKC) was assessed in the presence of [γ-32P]ATP. Phosphorylated Hsp27 was detected by autoradiography.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: HCT116 cells were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound was administered via intraperitoneal injection at doses of 50 mg/kg and 100 mg/kg.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Conclusion and Future Directions
The early-stage research on this compound highlights its potential as a compelling anti-cancer candidate due to its dual inhibitory functions. By targeting both microtubule dynamics and Hsp27-mediated cell migration and invasion, this compound presents a multi-pronged attack on cancer cell proliferation and metastasis. The quantitative data from initial in vitro and in vivo studies are encouraging and warrant further investigation.
Future research should focus on a more extensive evaluation of this compound's efficacy across a broader range of cancer cell lines and patient-derived xenograft models. Elucidating the precise binding site of this compound on both tubulin and Hsp27 will be crucial for understanding its molecular interactions and for potential structure-based drug design. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment. The development of more potent and selective analogs of this compound also represents a promising direction for future drug discovery efforts.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Kribb3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Kribb3, a novel small molecule identified as a potent microtubule inhibitor. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines by inducing mitotic arrest and subsequent apoptosis. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound prevents the proper assembly of the mitotic spindle, which in turn activates the mitotic spindle checkpoint.[1] This checkpoint activation leads to a prolonged arrest of the cell cycle in the G2/M phase. Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
Data Presentation: Anti-proliferative Activity of this compound
The efficacy of this compound has been evaluated across a panel of human cancer cell lines, demonstrating broad anti-proliferative activity. The half-maximal growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 0.2 - 2.5 |
| Additional cell lines would be listed here if data were available |
Data sourced from MedchemExpress product information, referencing Shin KD, et al. (2008).[2]
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.
References
Methodological & Application
Kribb3 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kribb3, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, is a novel small molecule inhibitor of microtubule polymerization. By disrupting microtubule dynamics, this compound effectively induces mitotic arrest at the G2/M phase of the cell cycle, leading to subsequent apoptosis in cancer cells. These characteristics make this compound a compound of significant interest in oncology research and drug development. These application notes provide detailed experimental protocols for studying the effects of this compound on cancer cells in culture, including methods for assessing cell viability, cell cycle progression, and the induction of apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with microtubule formation. This disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint, a crucial cell cycle control mechanism that ensures proper chromosome segregation. Activation of this checkpoint by this compound leads to the accumulation of key regulatory proteins, such as Cyclin B1, and ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the effects of this compound on the HCT-116 human colon cancer cell line.
| Parameter | Cell Line | Value | Reference |
| GI50 (48h) | HCT-116 | ~0.35 µM | [1] |
| Concentration for G2/M Arrest | HCT-116 | 1 µM | [1] |
| Concentration for Microtubule Disruption | HCT-116 | 1 µM | [1] |
Note: The GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest and Apoptosis Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
General Experimental Workflow for this compound Treatment
Caption: General workflow for studying the effects of this compound on cultured cancer cells.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol describes the general procedure for maintaining a cancer cell line and treating it with this compound.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: The day before treatment, trypsinize the cells and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and flow cytometry) at a density that will allow for exponential growth during the treatment period.
-
This compound Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the this compound-containing medium. For vehicle control, treat cells with medium containing the same final concentration of DMSO used in the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a vehicle-only control.
-
After the desired incubation period (e.g., 48 hours), add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates
-
This compound treatment medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 1 µM for HCT-116) or vehicle control for the desired time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Staining for Microtubule Disruption
This method allows for the visualization of the microtubule network within the cells.
Materials:
-
Cells grown on coverslips in a 12-well plate
-
This compound treatment medium (e.g., 1 µM for HCT-116)[1]
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips and treat with this compound (e.g., 1 µM for HCT-116 for 6 hours) or vehicle control.[1]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cells cultured in 6-well plates
-
This compound treatment medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-PARP, anti-cleaved PARP, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading. An increase in Cyclin B1 levels is indicative of G2/M arrest, while the appearance of cleaved PARP and activation of Bax are markers of apoptosis.[1]
References
Determining the Optimal Concentration of Kribb3 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kribb3 is a synthetic biphenyl isoxazole derivative with demonstrated anti-cancer properties. Its mechanism of action is multifaceted, primarily involving the inhibition of Heat Shock Protein 27 (Hsp27) phosphorylation and the disruption of microtubule polymerization. These actions lead to a cascade of downstream effects, including the inhibition of cancer cell migration and invasion, cell cycle arrest at the G2/M phase, and induction of apoptosis. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro assays, enabling researchers to effectively utilize this compound in their studies.
Introduction to this compound
This compound has emerged as a promising small molecule for cancer research. It directly binds to Hsp27, preventing its phosphorylation by protein kinase C (PKC), a critical step in pathways promoting cell migration and invasion.[1] Additionally, this compound acts as a microtubule inhibitor, leading to mitotic arrest and subsequent apoptosis, making it a compound of interest for targeting rapidly dividing cancer cells.[2] Understanding the optimal concentration of this compound is crucial for obtaining reliable and reproducible results in in vitro settings.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various in vitro assays, providing a reference for determining the appropriate concentration range for your experiments.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Cell Migration | ~0.05 (50 nM) | [1] |
| Various Cancer Cell Lines | Tubulin Polymerization | ~1.93 - 6.19 | [3][4] |
| A549 | Cell Growth (72h) | ~20 | [5] |
| MDA-MB-231 | Cell Growth (48h) | 5.16 | [6] |
| MCF-7 | Cell Growth (48h) | 1.5 | [6] |
| SK-BR-3 | Cell Growth (48h) | 3.85 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
General Experimental Workflow for Determining Optimal this compound Concentration
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the effect of this compound on cell proliferation and determine its IC50 value.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7, MDA-MB-231)
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh culture medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 nM) to the wells.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point and concentration.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between control and this compound-treated cells.
-
Western Blot for Hsp27 Phosphorylation
This protocol is used to detect the inhibition of Hsp27 phosphorylation by this compound.
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-Hsp27, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-Hsp27) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Hsp27 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated Hsp27 to total Hsp27.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
This compound
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.
-
Add this compound at various concentrations to the reaction mixtures. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
-
Polymerization Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each concentration of this compound.
-
Compare the rate and extent of tubulin polymerization in the presence of this compound to the controls.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol detects the induction of apoptosis by this compound through the cleavage of PARP.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa)
-
Cell lysis buffer
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-cleaved PARP
-
Other materials for Western blotting as described in Protocol 3.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a time course (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells and quantify the protein concentration as described in Protocol 3.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 3.
-
Probe the membrane with an antibody that recognizes both the full-length (~116 kDa) and the cleaved (~89 kDa) fragments of PARP.
-
-
Data Analysis:
-
Observe the appearance of the cleaved PARP fragment and the corresponding decrease in the full-length PARP band in this compound-treated samples, which is indicative of apoptosis.[2]
-
References
- 1. Open Access@KRIBB: Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation =Hsp27 인산화 저해제 this compound 의한 암세포 이동 및 침윤 억제 [oak.kribb.re.kr]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1153501 - Inhibition of tubulin (unknown origin) polymerization by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]
- 5. PX-12 inhibits the growth of A549 lung cancer cells via G2/M phase arrest and ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Kribb3 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kribb3 is a synthetic small molecule that has garnered significant interest in cancer research due to its dual inhibitory action on Heat Shock Protein 27 (Hsp27) and microtubule polymerization.[1] By targeting these key cellular components, this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for further investigation in oncology and drug development. These application notes provide comprehensive protocols for the dissolution, storage, and experimental use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Solubility
This compound, with the chemical formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol , is a solid at room temperature. Its solubility is a critical factor for its application in biological assays.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 25 mM (8.13 mg/mL) | Dimethyl sulfoxide is the recommended solvent for preparing stock solutions. To enhance solubility, warming to 37°C and sonication can be employed.[2] |
| Ethanol | Sparingly soluble | Precise quantitative data is not readily available. It is recommended to test solubility in a small volume before preparing a large stock. |
| Water | Poorly soluble | This compound has low aqueous solubility.[1] For in vivo studies, specific formulations are required to ensure bioavailability. |
| DMF | Soluble | Dimethylformamide can be used as an alternative to DMSO. |
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for working stock solutions that will be used within a shorter timeframe.[1] |
Note: While specific quantitative stability data from methods like HPLC is not publicly available, following these storage guidelines from the supplier will help ensure the compound's stability for the indicated durations. For long-term experiments, it is advisable to use freshly prepared solutions or those stored at -80°C.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through a dual mechanism:
-
Hsp27 Inhibition: this compound directly binds to Hsp27, inhibiting its phosphorylation.[3] This disrupts Hsp27's function in promoting cell migration and invasion.
-
Microtubule Destabilization: this compound acts as a microtubule inhibitor, disrupting the microtubule cytoskeleton. This leads to the activation of the mitotic spindle checkpoint.[4]
The activation of the spindle checkpoint is mediated by the induction of an inhibitory complex of Mad2 with p55CDC. This complex prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[4]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 325.36 g/mol * Volume (L) For 1 mL of a 10 mM solution, you will need 3.25 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath and/or sonicate for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Administration
This section provides a general guideline for preparing this compound for intraperitoneal (IP) injection in a mouse xenograft model.[4] All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Formulation for Intraperitoneal Injection: A common formulation for poorly water-soluble compounds like this compound involves a mixture of DMSO, a surfactant like Tween 80, and saline.
Example Formulation (10% DMSO, 5% Tween 80, 85% Saline):
-
Prepare this compound stock solution in DMSO: Dissolve the required amount of this compound in DMSO to achieve a concentrated stock solution.
-
Prepare the vehicle: In a sterile tube, mix 1 part of the this compound stock solution with 0.5 parts of Tween 80.
-
Add saline: Slowly add 8.5 parts of sterile saline to the DMSO/Tween 80 mixture while vortexing to ensure a homogenous suspension. The final concentration of this compound should be calculated based on the desired dosage (e.g., 50-100 mg/kg).[4]
Administration:
-
The this compound formulation should be administered to the animals via intraperitoneal injection at the predetermined dosage and schedule.
-
Monitor the animals regularly for any signs of toxicity and for tumor growth.
Conclusion
This compound is a valuable research tool for investigating the roles of Hsp27 and microtubule dynamics in cancer. The protocols provided in these application notes offer a comprehensive guide for the proper handling, storage, and application of this compound in both cellular and animal models. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in your research endeavors.
References
- 1. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 2. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Ser78 of Hsp27 correlated with HER-2/neu status and lymph node positivity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kribb3: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of Kribb3, a novel isoxazole compound identified as a potent microtubule inhibitor with significant anti-cancer properties. The following protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments.
This compound has been shown to inhibit cancer cell growth both in vitro and in vivo by inducing mitotic arrest and subsequent apoptosis.[1] Its mechanism of action involves the disruption of the microtubule cytoskeleton, leading to the activation of the mitotic spindle checkpoint.[1]
Data Presentation
Table 1: In Vivo Dosage and Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Observed Efficacy | Reference |
| Nude Mice | Xenograft | Intraperitoneal (I.P.) | 50 mg/kg | Not Specified | 49.5% tumor growth inhibition | [1] |
| Nude Mice | Xenograft | Intraperitoneal (I.P.) | 100 mg/kg | Not Specified | 70.3% tumor growth inhibition | [1] |
Signaling Pathway
This compound functions as a microtubule inhibitor, leading to the activation of the mitotic spindle checkpoint. This results in G2/M phase cell cycle arrest and ultimately triggers apoptosis.[1] The key molecular events in this pathway are the initial association of Mad2 with p55CDC, an activator of the anaphase-promoting complex/cyclosome (APC/C), and the subsequent involvement of Bax in the apoptotic cascade.[1]
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is a small molecule, 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole.[1] For in vivo studies, it should be dissolved in a suitable vehicle. A common vehicle for intraperitoneal injection is a mixture of Dimethyl Sulfoxide (DMSO) and sterile Phosphate-Buffered Saline (PBS) or a solution containing Cremophor EL and ethanol.
-
Note: The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity. A solubility test is recommended to determine the optimal vehicle composition.
-
-
Formulation:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile PBS or another appropriate vehicle to the final desired concentration for injection. Ensure the solution is clear and free of precipitates.
-
Vortex the solution thoroughly before each use.
-
2. In Vivo Administration Protocol
-
Animal Model: The cited study utilized nude mice, which are immunocompromised and suitable for xenograft models.[1] The choice of animal model should be appropriate for the specific cancer type being investigated.
-
Tumor Implantation (for xenograft models):
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend the cells in a sterile medium, such as PBS or Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
-
Administration:
-
Calculate the volume of the this compound solution to be administered based on the animal's body weight and the target dosage (e.g., 50 or 100 mg/kg).
-
Administer the solution via intraperitoneal (I.P.) injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
The frequency of administration will depend on the experimental design and the half-life of the compound. The referenced study does not specify the dosing schedule.[1] A pilot study to determine the maximum tolerated dose (MTD) and optimal dosing frequency is recommended.
-
3. Monitoring and Efficacy Assessment
-
Tumor Growth: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate a dose reduction or termination of the experiment.
-
Clinical Observations: Observe the animals daily for any signs of distress, changes in behavior, or other adverse effects.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Experimental Workflow
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules in Kribb3-Treated Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing immunofluorescence staining of microtubules in cells treated with Kribb3, a known microtubule inhibitor. This document includes detailed experimental protocols, data interpretation guidelines, and visual representations of the experimental workflow and the compound's mechanism of action.
Introduction
This compound is a novel small molecule that has been identified as a potent inhibitor of microtubule polymerization.[1][2] By disrupting the dynamics of the microtubule cytoskeleton, this compound induces mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis in cancer cells.[1] This makes this compound a compound of significant interest in cancer research and drug development. Immunofluorescence microscopy is a powerful technique to visualize the effects of this compound on the microtubule network within cells, providing critical insights into its mechanism of action.
Principle of the Assay
Immunofluorescence (IF) staining is a widely used technique to detect specific cellular antigens, such as tubulin, the primary protein component of microtubules. The method involves treating cells with a primary antibody that specifically binds to the target protein (e.g., α-tubulin). Subsequently, a secondary antibody, conjugated to a fluorescent dye (fluorophore), is used to bind to the primary antibody. This allows for the visualization of the microtubule network using a fluorescence microscope. By comparing the microtubule morphology in untreated (control) cells with that in this compound-treated cells, researchers can qualitatively and quantitatively assess the microtubule-disrupting activity of the compound.
Data Presentation
The following table summarizes the known effects of this compound on cancer cells based on available literature. While specific quantitative data from immunofluorescence of this compound-treated cells is not detailed in the provided search results, the GI50 values indicate its potent anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) | Observed Effects | Reference |
| HCT-116 | Colon Carcinoma | 0.2 - 2.5 | G2/M phase arrest, Apoptosis | [2] |
| Various Cancer Cells | - | 0.2 - 2.5 | Inhibition of cell proliferation | [2] |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in mammalian cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent mammalian cell line of choice (e.g., HeLa, A549, HCT-116)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 568)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
-
Incubation chamber
Experimental Procedure
-
Cell Seeding:
-
Seed the chosen adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A final concentration range of 0.1 µM to 10 µM is recommended as a starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 16-24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the mouse anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslips are fully covered.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated goat anti-mouse IgG antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000). Protect the antibody from light.
-
Add the diluted secondary antibody solution to each well.
-
Incubate in a humidified chamber for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add a DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature, protected from light.
-
Aspirate the DAPI solution and wash the cells once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophore and DAPI.
-
For comparative analysis, ensure that all imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.
References
Application Notes and Protocols: Cell Cycle Analysis of Kribb3-Treated Cancer Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kribb3, a novel small molecule inhibitor, has demonstrated potent anti-cancer properties by targeting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division. This compound disrupts tubulin polymerization, leading to the activation of the spindle assembly checkpoint, which ultimately causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells[1]. This application note provides a detailed protocol for analyzing the cell cycle distribution of this compound-treated cancer cells, using the human colorectal carcinoma cell line HCT116 as a model system. The primary technique employed is flow cytometry with propidium iodide (PI) staining, a robust method for quantifying DNA content and determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Principle
Flow cytometry with PI staining is a widely used technique for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4N DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (with a 2N DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.
Data Presentation
Treatment of HCT116 cells with this compound is expected to induce a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. The following table represents typical data obtained from a cell cycle analysis experiment after 24 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 | 1.5 ± 0.5 |
| This compound (10 µM) | 15.8 ± 1.9 | 10.5 ± 1.5 | 70.2 ± 3.2 | 3.5 ± 0.8 |
| This compound (20 µM) | 8.3 ± 1.2 | 5.1 ± 0.9 | 82.5 ± 4.1 | 4.1 ± 1.1 |
Experimental Protocols
Materials
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Methods
1. Cell Culture and this compound Treatment
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HCT116 cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium (containing any floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for proper fixation.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate the cell population to exclude debris and cell aggregates.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow
Caption: Workflow for cell cycle analysis of this compound-treated cells.
References
Application Note: Transwell Migration Assay Protocol Featuring Kribb3, an Inhibitor of Hsp27 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune responses, and cancer metastasis.[1] The Transwell migration assay is a widely utilized in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. This application note provides a detailed protocol for performing a Transwell migration assay using the human breast cancer cell line MDA-MB-231 and introduces the application of Kribb3, a small molecule inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation, to study the inhibition of cancer cell migration.[2]
This compound has been identified as a potent inhibitor of tumor cell migration and invasion.[2] Its mechanism of action involves the direct binding to Hsp27, thereby blocking its phosphorylation, a critical step in regulating actin cytoskeleton dynamics required for cell motility.[1][2] This protocol will detail the experimental workflow for assessing the inhibitory effect of this compound on MDA-MB-231 cell migration.
Signaling Pathway of this compound in Cell Migration Inhibition
This compound exerts its anti-migratory effects by intervening in a key signaling pathway that governs cytoskeletal rearrangement. In many cancer cells, extracellular signals, such as those mimicked by phorbol 12-myristate 13-acetate (PMA), can activate Protein Kinase C (PKC).[2] Activated PKC then phosphorylates Hsp27.[2] Phosphorylated Hsp27 plays a crucial role in promoting the polymerization and stabilization of actin filaments, which are essential for the formation of cellular protrusions like lamellipodia and filopodia that drive cell migration.[3] this compound directly binds to Hsp27, preventing its phosphorylation by PKC.[2] This inhibition leads to a disruption of actin filament dynamics, ultimately impairing the cell's ability to migrate.[2][3]
References
- 1. Open Access@KRIBB: Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation =Hsp27 인산화 저해제 this compound 의한 암세포 이동 및 침윤 억제 [oak.kribb.re.kr]
- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Hsp27 and actin in the regulation of movement in human cancer cells responding to heat shock - PMC [pmc.ncbi.nlm.nih.gov]
Kribb3 in Xenograft Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Kribb3, a novel microtubule inhibitor, in preclinical xenograft mouse models of cancer. This compound has demonstrated potent anti-tumor activity by inducing mitotic arrest and subsequent apoptosis in cancer cells.
Introduction to this compound
This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor that targets tubulin, a key component of microtubules.[1] By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the mitotic spindle checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).[1] In vivo studies have shown that this compound can significantly inhibit tumor growth in xenograft models, making it a promising candidate for cancer therapy.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-step process initiated by the disruption of microtubule polymerization. This leads to the activation of the mitotic spindle checkpoint and culminates in Bax-mediated apoptosis.
References
Kribb3: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties. It functions primarily as a microtubule dynamics inhibitor, leading to mitotic arrest and subsequent apoptosis in cancer cells. Additionally, this compound has been shown to inhibit tumor cell migration and invasion through the modulation of HspB1 phosphorylation. These characteristics make this compound a compound of significant interest for preclinical cancer research and drug development. This document provides an overview of commercially available sources, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of its mechanism of action.
Commercially Available Sources
This compound is available for research purposes from various chemical suppliers. Researchers should verify the purity and quality of the compound from the chosen supplier.
| Supplier | Catalog Number | Purity |
| Santa Cruz Biotechnology | sc-203203 | ≥98% |
| Toronto Research Chemicals | K660308 | Not specified |
Chemical Properties:
-
CAS Number: 129414-88-6
-
Molecular Formula: C₁₉H₁₉NO₄
-
Molecular Weight: 325.36 g/mol
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data is essential for designing experiments and understanding the potency of this compound across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | ~1.5 | MTT Assay | [1](--INVALID-LINK--) |
| SK-OV-3 | Ovarian Adenocarcinoma | ~1.2 | MTT Assay | [1](--INVALID-LINK--) |
| SK-MEL-2 | Skin Melanoma | ~2.0 | MTT Assay | [1](--INVALID-LINK--) |
| HCT-15 | Colon Adenocarcinoma | ~1.8 | MTT Assay | [1](--INVALID-LINK--) |
| XF-498 | CNS Glioblastoma | ~1.6 | MTT Assay | [1](--INVALID-LINK--) |
In Vivo Efficacy of this compound
This compound has demonstrated anti-tumor activity in vivo. In a nude mouse xenograft model using HCT-15 cells, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.[1]
| Dose | Tumor Growth Inhibition |
| 50 mg/kg | 49.5% |
| 100 mg/kg | 70.3% |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through two primary mechanisms: disruption of microtubule dynamics and inhibition of HspB1 phosphorylation.
Experimental Workflow
A typical research workflow to investigate the effects of this compound on a cancer cell line is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for Microtubule Staining
This protocol allows for the visualization of microtubule disruption by this compound.[1]
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound at a desired concentration (e.g., 1-5 µM) for an appropriate time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.[1]
Materials:
-
Purified tubulin (>90% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in G-PEM buffer to a final concentration of 1 mg/mL.
-
Add this compound or control compounds to the tubulin solution at desired concentrations.
-
Incubate the mixture on ice for 15 minutes.
-
Transfer the samples to a pre-warmed 96-well plate.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
Co-Immunoprecipitation (Co-IP) of Mad2 and p55CDC
This protocol is used to determine if this compound treatment enhances the interaction between Mad2 and p55CDC.[1]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-p55CDC antibody or anti-Mad2 antibody
-
Protein A/G-agarose beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Treat cells with this compound (e.g., 2.5 µM) for different time points (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells in lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p55CDC) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Mad2 antibody to detect the co-immunoprecipitated protein.
Western Blot for Phosphorylated HspB1
This protocol assesses the effect of this compound on the phosphorylation of HspB1.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HspB1 (Ser82) and anti-total-HspB1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Western blot reagents
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Pre-treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to induce HspB1 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-HspB1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total HspB1 as a loading control.
References
Troubleshooting & Optimization
Kribb3 Technical Support Center: Optimizing Treatment for Maximum Apoptosis
Welcome to the Kribb3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment protocols for achieving maximum apoptotic efficacy in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, is a novel small molecule that functions as a microtubule inhibitor.[1] Its primary mechanism involves disrupting the microtubule cytoskeleton, which leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis, in cancer cells.[1]
Q2: How does this compound induce apoptosis?
A2: this compound-induced apoptosis is initiated following prolonged mitotic arrest. The process is mediated through the intrinsic apoptotic pathway, characterized by the activation of the pro-apoptotic protein Bax.[1] The temporal pattern of Bax activation closely follows the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1]
Q3: Is the duration of this compound treatment critical for inducing apoptosis?
A3: Yes, the duration of exposure to this compound is a critical factor. While transient or short-term exposure may only lead to a reversible mitotic arrest, prolonged treatment is necessary to commit the cancer cells to the apoptotic pathway.[1] Studies have shown that key apoptotic events are observed following 24 to 48 hours of continuous exposure.[1]
Q4: In which cancer cell lines has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various human cancer cell lines. For specific dose-response data, please refer to the data tables in the Troubleshooting Guide section.
Q5: What are the potential signaling pathways modulated by this compound?
A5: As a microtubule inhibitor, this compound's effects are primarily linked to the disruption of the microtubule network. This can have downstream consequences on various signaling pathways. While direct studies on this compound's effects on all pathways are ongoing, microtubule inhibitors are known to potentially influence the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical regulators of cell survival and apoptosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on optimizing treatment time for maximum apoptosis.
Issue 1: Low or No Apoptosis Observed After this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range of 10 nM to 10 µM. |
| Insufficient Treatment Duration | As this compound requires prolonged exposure to induce apoptosis, ensure that your treatment time is adequate. We recommend a time-course experiment ranging from 24 to 72 hours.[1] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to microtubule inhibitors. This can be due to overexpression of anti-apoptotic proteins or alterations in drug efflux pumps. Consider combination therapies to overcome resistance. |
| Incorrect Apoptosis Assay Technique | Ensure that your apoptosis detection method is appropriate and performed correctly. Refer to the detailed protocols for TUNEL and Western Blotting assays provided below. |
Issue 2: High Variability in Apoptosis Rates Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition between experiments. Cell health and confluency can significantly impact drug sensitivity. |
| Instability of this compound Solution | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Timing of Assay | Perform the apoptosis assay at a consistent time point after initiating this compound treatment, as apoptosis is a dynamic process. |
Data Presentation: this compound Dose-Response and Time-Course for Apoptosis
The following tables summarize quantitative data on this compound's effect on cell viability and apoptosis in various cancer cell lines. This data can serve as a starting point for optimizing your experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.25 |
| HCT116 | Colon Carcinoma | 0.18 |
| DU145 | Prostate Carcinoma | 0.32 |
| HeLa | Cervical Carcinoma | 0.21 |
Data is representative and may vary based on experimental conditions.
Table 2: Time-Dependent Induction of Apoptosis by this compound (1 µM) in A549 Cells
| Treatment Time (hours) | Percentage of Apoptotic Cells (Sub-G1) |
| 0 | < 5% |
| 24 | ~ 20% |
| 48 | ~ 45% |
| 72 | ~ 60% |
Apoptosis was quantified by flow cytometry analysis of propidium iodide-stained cells.
Experimental Protocols
Western Blotting for Apoptotic Markers (PARP and Cleaved Caspase-3)
This protocol details the detection of key apoptotic proteins following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the indicated time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This protocol allows for the in situ detection of DNA fragmentation, a hallmark of apoptosis.
Materials:
-
This compound-treated cells on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound as desired. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Nuclear Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Imaging: Wash the cells and mount the coverslips on microscope slides. Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, indicating DNA fragmentation.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound, based on its action as a microtubule inhibitor.
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Potential interplay between this compound and the PI3K/Akt/mTOR pathway.
Caption: Hypothetical pro-apoptotic NF-κB activation by this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
Potential off-target effects of Kribb3 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kribb3. The information focuses on potential off-target effects of this compound in cancer cells, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a dual-targeting small molecule inhibitor. Its primary targets are:
-
Tubulin: this compound acts as a microtubule inhibitor, leading to the disruption of microtubule dynamics. This disruption causes cell cycle arrest in the G2/M phase and can induce apoptosis.[1]
-
Heat Shock Protein 27 (Hsp27): this compound binds to Hsp27 and inhibits its phosphorylation. This inhibition is associated with the anti-migratory and anti-invasive properties of this compound in cancer cells.
Q2: Beyond tubulin and Hsp27, what are the potential off-target effects of this compound?
A2: While direct, extensive off-target profiling of this compound is not widely published, potential off-target effects can be inferred from the known functions of its primary targets. These effects are not necessarily direct binding to other proteins but could be indirect consequences of inhibiting tubulin and Hsp27. Potential indirectly affected pathways include:
-
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: Microtubule-targeting agents have been shown to suppress STAT3 signaling.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Hsp27 is a downstream effector of several signaling pathways, including MAPK/Erk, PI3K/Akt, and p38 kinase.[3][4][5][6] Inhibition of Hsp27 could therefore modulate these pathways.
-
Apoptosis Regulation: Hsp27 interacts with key apoptosis-related proteins such as cytochrome c, DAXX, and caspases.[7][8][9] this compound's effect on Hsp27 could, therefore, have broader effects on apoptotic signaling.
-
Autophagy: Disruption of the microtubule network can impair autophagic flux by preventing the fusion of autophagosomes with lysosomes.[10]
Q3: We are observing unexpected phenotypes in our this compound-treated cells that don't seem to be related to mitotic arrest or migration. How can we determine if this is an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial. Here are a few strategies:
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at a similar concentration range as the on-target effects (e.g., IC50 for cell viability should correlate with the concentration required for mitotic arrest).
-
Use of a Structurally Different Inhibitor: Employ another microtubule inhibitor or an Hsp27 inhibitor with a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Overexpression of the intended target (tubulin or Hsp27) might rescue the phenotype, suggesting it's an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is engaging with its intended targets in your cellular model.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Potential Cause: Variability in cell culture conditions, such as cell density, passage number, or confluency, can significantly impact the apparent potency of a small molecule inhibitor.[11]
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.
-
Monitor Passage Number: Use cells within a defined passage number range to avoid phenotypic drift.
-
Control Confluency: Treat cells at a consistent confluency, as this can affect their metabolic state and drug sensitivity.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Avoid repeated freeze-thaw cycles.[12]
-
Issue 2: this compound induces mitotic arrest, but we do not observe the expected level of apoptosis.
-
Potential Cause: The cellular context, including the status of apoptotic signaling pathways, can influence the outcome of mitotic arrest. Prolonged exposure to this compound is often required to induce apoptosis.[1]
-
Troubleshooting Steps:
-
Time-Course Experiment: Extend the incubation time with this compound (e.g., 24, 48, 72 hours) to determine the optimal duration for apoptosis induction.
-
Apoptosis Pathway Profiling: Use western blotting to examine the levels of key apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2) to identify potential blocks in the apoptotic cascade.
-
Cell Line Specificity: The apoptotic response to microtubule inhibitors can be cell-line dependent. Consider testing in a different cancer cell line with a known sensitivity to mitotic poisons.
-
Issue 3: Unexpected changes in the phosphorylation status of signaling proteins (e.g., Akt, ERK) upon this compound treatment.
-
Potential Cause: This could be an indirect effect of this compound's action on Hsp27 or microtubules. Hsp27 is known to be involved in the PI3K/Akt and MAPK signaling pathways.[3][13] Microtubule disruption can also lead to broader cellular stress responses that activate various signaling cascades.[14]
-
Troubleshooting Steps:
-
Kinase Profiling: To investigate if this compound directly inhibits other kinases, a broad-spectrum kinase profiling assay can be performed.
-
Pathway Analysis: Use western blotting with a panel of phospho-specific antibodies for key nodes in the Akt and MAPK pathways to map the signaling changes.
-
Hsp27 Phosphorylation Status: Directly measure the phosphorylation of Hsp27 at its key serine residues (Ser15, Ser78, Ser82) via western blot or mass spectrometry to confirm the on-target effect of this compound.[15]
-
Data Presentation
Table 1: Summary of this compound's Primary Targets and Potential Downstream Effects
| Target | Primary Effect | Potential Downstream/Off-Target Effects | Key Signaling Pathways Potentially Affected |
| Tubulin | Inhibition of microtubule polymerization, leading to mitotic arrest.[1] | Altered intracellular transport, induction of cellular stress. | STAT3 signaling, Autophagy.[2][10] |
| Hsp27 | Inhibition of phosphorylation.[16] | Modulation of apoptosis, altered cell migration and invasion. | PI3K/Akt pathway, MAPK/Erk pathway, p38 MAPK pathway.[3][4][5][6][13] |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay
This assay is used to confirm the direct inhibitory effect of this compound on tubulin polymerization.
Methodology:
-
Reagents: Purified tubulin, GTP, microtubule assembly buffer, this compound at various concentrations.
-
Procedure: a. Tubulin is incubated with GTP on ice. b. The mixture is transferred to a temperature-controlled spectrophotometer at 37°C to initiate polymerization. c. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time. d. The assay is performed in the presence of different concentrations of this compound or a vehicle control.
-
Data Analysis: The rate of polymerization is calculated from the slope of the linear portion of the absorbance curve. The IC50 value for this compound's inhibition of tubulin polymerization can then be determined.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound binds to its intended targets (e.g., Hsp27) within the cell.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with this compound or a vehicle control.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots at a range of temperatures.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein (e.g., Hsp27) remaining in the supernatant by western blotting.
-
Data Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for Hsp27 in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: On-target signaling pathways of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Hsp27's role in cellular signaling networks.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule-targeted chemotherapeutic agents inhibit signal transducer and activator of transcription 3 (STAT3) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp27 promotes IGF-1 survival signaling in prostate cancer via p90Rsk-dependent phosphorylation and inactivation of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Heat Shock Proteins in Non-Small-Cell Lung Cancer—Functional Mechanism [imrpress.com]
- 10. Microtubule disrupting agent‐mediated inhibition of cancer cell growth is associated with blockade of autophagic flux and simultaneous induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heat-shock protein 27 (HSP27, HSPB1) is up-regulated by MET kinase inhibitors and confers resistance to MET-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Characterization of Heat Shock Protein 27 Phosphorylation in Human Endothelial Cells Stimulated by the Microbial Dithiole Thiolutin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Kribb3 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the microtubule inhibitor Kribb3 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a novel small molecule that acts as a microtubule inhibitor.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[1] This disruption activates the mitotic spindle checkpoint, leading to a cell cycle arrest at the G2/M phase.[1] Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to microtubule inhibitors, in general, can arise from several factors:
-
Alterations in Tubulin: Changes in the drug's target, tubulin, are a common cause of resistance. This can include mutations in the tubulin genes or changes in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, which has been linked to resistance to other microtubule-targeting agents.[2][3][4][5]
-
Increased Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[6]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of this compound. Key pathways to investigate include the PI3K/Akt and MAPK/ERK pathways.
-
Role of Chaperone Proteins: Heat shock proteins, particularly Hsp70, can protect cancer cells from drug-induced stress and may contribute to resistance against mitotic inhibitors by regulating the function of key mitotic proteins.[7][8]
-
Dysregulation of Mitotic Checkpoint Proteins: Alterations in the proteins that regulate the mitotic spindle checkpoint can allow cells to "slip" through the mitotic arrest induced by this compound, leading to survival and proliferation.
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy - No or Reduced Mitotic Arrest
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound concentration or degradation | - Verify the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store this compound stock solutions at the recommended temperature and protect from light. |
| Cell line has developed resistance | - Perform a dose-response curve to determine the IC50 value and compare it to previous experiments or the parental cell line. - If resistance is confirmed, proceed to investigate the potential mechanisms outlined in the FAQs. |
| Suboptimal cell culture conditions | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Check for mycoplasma contamination, which can alter cellular responses. |
| Issues with cell cycle analysis | - Optimize your flow cytometry protocol for cell cycle analysis. Ensure proper fixation and permeabilization.[9][10][11] - Use appropriate controls, including untreated cells and cells treated with a known mitotic inhibitor. |
Problem 2: Cell Line Displays this compound Resistance - Investigating the Mechanism
| Potential Mechanism | Experimental Approach |
| Tubulin Alterations | - Western Blot: Analyze the expression levels of different β-tubulin isotypes, particularly βIII-tubulin. - Sanger Sequencing: Sequence the tubulin genes (e.g., TUBB1, TUBB3) to identify potential mutations. |
| Increased Drug Efflux | - Western Blot or qPCR: Measure the expression levels of P-glycoprotein (MDR1/ABCB1) and other ABC transporters. - Efflux Pump Activity Assay: Use fluorescent substrates of P-gp (e.g., rhodamine 123) to assess efflux activity. Co-treatment with a P-gp inhibitor (e.g., verapamil) should restore this compound sensitivity if this is the primary resistance mechanism. |
| Activation of Pro-Survival Pathways | - Western Blot: Examine the phosphorylation status (activation) of key proteins in the PI3K/Akt (p-Akt, p-mTOR) and MAPK/ERK (p-ERK) pathways. |
| Involvement of Hsp70 | - Western Blot: Assess the expression levels of Hsp70. - Co-immunoprecipitation: Investigate potential interactions between Hsp70 and mitotic spindle proteins. - Combination Treatment: Test the effect of combining this compound with an Hsp70 inhibitor.[7][12] |
| PAK1 Signaling | - Western Blot: Analyze the expression and phosphorylation of PAK1. - Combination Treatment: Evaluate the synergistic effect of this compound with a PAK1 inhibitor.[13] |
Quantitative Data Summary
The following table summarizes hypothetical data for a this compound-sensitive (Parental) and a this compound-resistant (this compound-R) cancer cell line.
| Parameter | Parental Cell Line | This compound-R Cell Line |
| This compound IC50 | 100 nM | 1.5 µM |
| βIII-Tubulin Expression | Low | High |
| P-glycoprotein Expression | Low | High |
| p-Akt (Ser473) Levels | Baseline | Increased |
| Hsp70 Expression | Moderate | High |
| p-PAK1 (Thr423) Levels | Baseline | Increased |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[14]
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G2/M phase of the cell cycle.[15]
Protocol 3: Development of a this compound-Resistant Cell Line
-
Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., IC20).[16][17][18][19]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.[16][20]
-
Selection and Expansion: At each concentration, a subset of cells will survive and proliferate. Expand these surviving cells before exposing them to the next higher concentration.[16]
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved, perform single-cell cloning to establish a stable, homogenous resistant cell line.[18]
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUBB3 Reverses Resistance to Docetaxel and Cabazitaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP70 regulates Eg5 distribution within the mitotic spindle and modulates the cytotoxicity of Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp70 proteins in mitosis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 12. Allosteric HSP70 inhibitors perturb mitochondrial proteostasis and overcome proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to minimize Kribb3 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kribb3. The information is designed to help minimize toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, is a small molecule inhibitor. Its primary mechanisms of action are the inhibition of microtubule polymerization and the inhibition of Hsp27 (HSPB1) phosphorylation.[1][2] By disrupting the microtubule cytoskeleton, this compound causes cell cycle arrest in the G2/M phase, which can lead to apoptosis (programmed cell death) after prolonged exposure.[1]
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
A2: The toxicity of this compound in normal cells is likely a direct consequence of its on-target effect as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing critical roles in cell division, structure, and intracellular transport. Since these functions are vital for both normal and cancerous dividing cells, this compound can induce mitotic arrest and apoptosis in any proliferating cell population.
Q3: How can I minimize this compound toxicity in my normal cell lines while maintaining its anti-cancer effects in my experiments?
A3: Minimizing off-target toxicity is a key challenge. Here are some strategies to consider:
-
Dose Optimization and Exposure Time: Conduct a dose-response study to determine the lowest effective concentration of this compound that induces the desired effect in your cancer cell line while minimizing toxicity in your normal cell line. Additionally, as prolonged exposure to this compound leads to apoptosis[1], consider shorter incubation times.
-
Cell Cycle Synchronization: Since this compound targets cells in the M-phase of the cell cycle, you could try to enrich your cancer cell population in this phase or, conversely, induce a temporary G1 arrest in your normal cells to protect them from the mitotic-inhibitor effects of this compound.
-
Targeted Delivery Systems (Conceptual): For in vivo studies, the concept of a targeted delivery system (e.g., antibody-drug conjugates or nanoparticles) could theoretically improve the therapeutic window of this compound by selectively delivering it to cancer cells. While specific applications for this compound have not been reported, this is a general strategy for reducing the toxicity of potent anti-cancer agents.
-
Combination Therapies: Explore synergistic combinations with other anti-cancer agents that may allow for a lower, less toxic dose of this compound to be used.
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available information on the comprehensive off-target profile or a kinome scan of this compound. The primary reported targets are tubulin and Hsp27.[1][2] Any observed toxicity is most likely attributable to the on-target effects on the microtubule network, which is ubiquitous in eukaryotic cells.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis in Normal Control Cells
-
Possible Cause: The concentration of this compound is too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on your normal cell line to determine its IC50 value (the concentration that inhibits 50% of cell growth).
-
Reduce Exposure Time: If the experimental design allows, reduce the incubation time with this compound. Transient exposure may lead to reversible mitotic arrest rather than apoptosis.[1]
-
Assess Cell Proliferation Rate: Rapidly proliferating normal cells will be more sensitive to microtubule inhibitors. If possible, use a normal cell line with a slower doubling time or induce quiescence through methods like serum starvation prior to this compound treatment.
-
Verify with Apoptosis Assay: Confirm that the observed cell death is indeed apoptosis using the Annexin V/PI staining protocol provided below.
-
Issue 2: Inconsistent Anti-proliferative Effects of this compound
-
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Steps: Ensure consistent cell seeding densities across all wells and plates. Cell density can affect proliferation rates and drug sensitivity.
-
Possible Cause 2: this compound degradation.
-
Troubleshooting Steps: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them appropriately (protected from light, at the recommended temperature). Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Cell line instability or resistance.
-
Troubleshooting Steps: Regularly perform cell line authentication. If you suspect the development of resistance, use a fresh, low-passage vial of the cell line.
Quantitative Data
| Cell Line | Assay | IC50 | Reference |
| MDA-MB-231 (Human Breast Cancer) | Cell Migration Assay | ~50 nM | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Microtubule Disruption Assessment: Immunofluorescence
This protocol is for visualizing the effect of this compound on the microtubule network.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound solution
-
Paraformaldehyde (PFA) 4% in PBS for fixation
-
Triton X-100 0.1% in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kribb3 Experiments: Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Kribb3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel microtubule inhibitor.[1] Its primary mechanism involves disrupting the microtubule cytoskeleton, which activates the mitotic spindle checkpoint.[1] This leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis.[1]
Q2: I'm not observing the expected G2/M arrest after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of G2/M arrest:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line-Specific Sensitivity: Different cancer cell lines can exhibit varying sensitivity to microtubule inhibitors.[2]
-
Incorrect Timing of Analysis: The peak of G2/M arrest may occur at a different time point in your experimental system. A time-course experiment is recommended to identify the optimal window for analysis.
-
Drug Inactivity: Ensure the this compound compound has been stored correctly and has not degraded.
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to microtubule-targeting agents can arise from several factors:
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can reduce the binding affinity of microtubule inhibitors.
-
Increased Microtubule Dynamics: Some resistant cells exhibit increased microtubule dynamics, which can counteract the stabilizing or destabilizing effects of drugs.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Q4: I'm observing cellular effects that don't seem related to microtubule inhibition. Could this compound have off-target effects?
While this compound's primary target is tubulin, it's possible that off-target effects could be observed, particularly at higher concentrations. The isoxazole scaffold, present in this compound, is found in compounds with a range of biological activities. It is advisable to investigate potential off-target effects if you observe unexpected phenotypes.
Troubleshooting Guides
Unexpected Cell Cycle Analysis Results
Issue: Flow cytometry data does not show a clear G2/M peak after this compound treatment, or a significant sub-G1 peak (indicative of apoptosis) is absent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate this compound Concentration | Perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) for your cell line. Use a concentration range around the GI50 for subsequent cell cycle experiments. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the time point of maximum G2/M arrest. Note that prolonged exposure can lead to apoptosis and a decrease in the G2/M population.[1] |
| Cell Synchronization Issues | If you are synchronizing cells before this compound treatment, the synchronization method itself might be affecting the cell cycle. Include a control of synchronized but untreated cells. |
| Flow Cytometry Staining/Acquisition Problems | Ensure proper cell fixation and permeabilization. Use appropriate controls for compensation and gating. |
Anomalous Dose-Response Curves
Issue: The dose-response curve for this compound is not a standard sigmoidal shape (e.g., it is very steep, very shallow, or biphasic).
| Possible Cause | Troubleshooting Steps |
| Steep Curve | A very steep curve can sometimes indicate compound precipitation at higher concentrations or a cooperative mechanism of inhibition.[3] Check for precipitate in your stock solutions and dilutions. |
| Shallow Curve | A shallow curve may suggest off-target effects at higher concentrations or heterogeneity in the cell population's response.[4] Consider single-cell analysis techniques to investigate population heterogeneity. |
| Biphasic Curve | A biphasic (U-shaped) curve could indicate that this compound has different effects at low and high concentrations.[5] This may be due to engagement of different targets at different concentration ranges. |
| Data Analysis Artifacts | Ensure that your data analysis software is correctly fitting the curve and that you have a sufficient number of data points across a wide concentration range. |
Inconsistent Immunofluorescence Staining of Microtubules
Issue: Immunofluorescence imaging of tubulin shows inconsistent or unexpected patterns after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Fixation and Permeabilization Issues | The fixation method can significantly impact microtubule integrity. Compare different fixation methods (e.g., methanol vs. paraformaldehyde). Ensure adequate permeabilization for antibody access. |
| Antibody Problems | Use an antibody validated for immunofluorescence that recognizes the desired tubulin isoform. Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. Include appropriate controls (e.g., secondary antibody only). |
| Timing of Observation | The effects of this compound on microtubule structure are dynamic. Capture images at different time points after treatment to observe the progression of microtubule disruption. |
| Microscope Settings | Ensure consistent microscope settings (e.g., laser power, exposure time) across all samples to allow for accurate comparison. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer.
Immunofluorescence Staining of Microtubules
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
This compound Treatment: Treat cells with this compound or vehicle control.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with an appropriate fixative (e.g., -20°C methanol for 10 minutes or 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Kribb3
Welcome to the technical support center for Kribb3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent microtubule inhibitor with significant therapeutic potential. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a microtubule inhibitor. Its primary mechanism of action involves binding to HspB1 (Hsp27), which prevents the protein kinase C-dependent phosphorylation of HspB1. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Q2: What are the main challenges in using this compound for in vivo studies?
A2: The principal challenge for in vivo studies with this compound is its predicted low aqueous solubility. While specific experimental data on its water solubility is limited, its physicochemical properties, such as a LogP of 3.164, suggest it is a lipophilic compound. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability. This can hinder the translation of promising in vitro results to in vivo efficacy.
Q3: What are the potential downstream signaling pathways affected by this compound?
A3: this compound's interaction with HspB1 can modulate several downstream signaling pathways crucial for cell survival and proliferation. These include the p38 MAPK/MAPKAPK2/HspB1 pathway and the PI3K/Akt signaling pathway. By inhibiting HspB1 phosphorylation, this compound can interfere with these pathways, ultimately promoting apoptosis.
Q4: Are there any known in vivo efficacy data for this compound?
A4: Yes, a study has shown that intraperitoneal administration of this compound at doses of 50 mg/kg and 100 mg/kg inhibited tumor growth in nude mice by 49.5% and 70.3%, respectively.[1] This demonstrates its potential as an anti-cancer agent in vivo, although this study did not assess oral bioavailability.
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide addresses common issues encountered when working with this compound in vivo and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Formulation Enhancement: Develop an enabling formulation such as a nanoparticle suspension, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), or an amorphous solid dispersion. These strategies can improve the dissolution rate and solubility in the GI fluids.2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to a faster dissolution rate. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to the drug's poor solubility. Food effects can also contribute to variability. | 1. Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing. Administer the formulation at the same time of day for each experiment.2. Homogenize Formulation: Ensure the formulation is homogenous before each administration, especially for suspensions, to guarantee consistent dosing.3. Improve Formulation Stability: For liquid formulations, assess their physical and chemical stability over the dosing period to prevent drug precipitation or degradation. |
| Precipitation of this compound in the formulation vehicle upon standing or dilution. | The chosen vehicle has insufficient solubilizing capacity for the desired concentration of this compound. | 1. Optimize Vehicle Composition: Increase the concentration of co-solvents (e.g., DMSO, PEG400) or surfactants (e.g., Tween 80) in the formulation. A systematic screening of different vehicle components and their ratios is recommended.2. Prepare a Nanosuspension: Formulating this compound as a nanosuspension can improve its stability in aqueous-based vehicles. |
| Signs of toxicity in animals not related to the expected pharmacological effect of this compound. | The formulation vehicle itself may be causing toxicity, particularly at high concentrations of organic solvents or surfactants. | 1. Reduce Excipient Concentration: Lower the concentration of potentially toxic excipients in the vehicle to the minimum required for solubilization and stability.2. Conduct Vehicle Toxicity Studies: Perform a pilot study with the vehicle alone to assess its tolerability in the animal model before proceeding with the this compound formulation. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 325.36 g/mol | [2] |
| LogP | 3.164 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Solubility | Soluble in DMSO. Predicted low aqueous solubility. | [2] |
Experimental Protocols
The following are detailed, adaptable protocols for developing and evaluating formulations to improve the oral bioavailability of this compound. As there are no specific published formulation studies for this compound, these protocols are based on established methods for other poorly soluble drugs, such as the microtubule inhibitor paclitaxel.
Protocol 1: Preparation of a this compound Nanoparticle Suspension
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Organic solvent (e.g., DMSO)
-
High-pressure homogenizer or probe sonicator
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Dissolve this compound: Dissolve an accurately weighed amount of this compound in a minimal amount of DMSO to create a concentrated solution.
-
Prepare the Anti-Solvent: In a separate beaker, place the stabilizer solution (anti-solvent).
-
Precipitation: While vigorously stirring the stabilizer solution, slowly add the this compound/DMSO solution dropwise. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization or probe sonication to further reduce the particle size and achieve a narrow size distribution. The specific parameters (pressure, duration, temperature) will need to be optimized.
-
Solvent Removal (Optional but Recommended): If necessary, remove the organic solvent by methods such as dialysis or evaporation under reduced pressure.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using a particle size analyzer. The target is typically a mean particle size below 200 nm with a PDI < 0.3.
-
Visually inspect the suspension for any signs of aggregation or sedimentation.
-
Determine the drug concentration in the final suspension using a validated analytical method (e.g., HPLC).
-
Protocol 2: Development of a this compound Lipid-Based Formulation (SEDDS)
Objective: To develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound to improve its solubilization in the GI tract.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. This involves adding an excess amount of this compound to a known volume of the excipient, followed by agitation (e.g., in a shaking water bath at 37°C for 48 hours) and subsequent quantification of the dissolved drug in the supernatant.
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of these components (e.g., by weight).
-
Accurately weigh the selected excipients into a glass vial and vortex until a homogenous mixture is formed.
-
Add the required amount of this compound to the excipient mixture and vortex, gently warming if necessary, until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of deionized water or simulated gastric/intestinal fluid in a beaker with gentle stirring.
-
Visually observe the emulsification process. A good SEDDS will spontaneously form a fine, milky emulsion (nanoemulsion) or a clear microemulsion.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer.
-
-
Optimization: Adjust the ratios of oil, surfactant, and co-surfactant to achieve the desired self-emulsification performance and droplet size (typically < 200 nm).
Protocol 3: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated this compound preparation.
Materials:
-
This compound formulation (e.g., nanosuspension or SEDDS)
-
Control this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
This compound solution for intravenous (IV) administration (e.g., dissolved in a vehicle suitable for injection like DMSO/PEG400/saline)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Group Allocation: Randomly divide the mice into three groups:
-
Group 1: Oral administration of the control this compound suspension.
-
Group 2: Oral administration of the test this compound formulation.
-
Group 3: Intravenous administration of the this compound solution (for absolute bioavailability determination).
-
-
Dosing:
-
Oral Administration: Administer the respective formulations to Groups 1 and 2 via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse weight (typically 5-10 mL/kg).
-
Intravenous Administration: Administer the this compound solution to Group 3 via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) of the test formulation using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for improving its bioavailability.
Caption: this compound's interaction with HspB1 and its effect on downstream signaling.
Caption: this compound's modulation of the PI3K/Akt pathway to promote apoptosis.
References
Managing Kribb3 degradation and stability in experiments
Welcome to the technical support center for Kribb3, a potent microtubule inhibitor and modulator of Hsp27 phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions primarily as a microtubule inhibitor. It disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells[1]. Additionally, this compound directly binds to Heat Shock Protein 27 (Hsp27) and inhibits its phosphorylation, which is crucial for its role in cell migration and invasion[2].
Q2: How should I store this compound?
A2: Proper storage of this compound is essential to maintain its activity. Recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, specific formulations are required to ensure solubility and delivery.
Q4: What are the known downstream effects of this compound treatment in cells?
A4: Treatment of cancer cells with this compound leads to several observable effects, including:
-
Mitotic Arrest: Accumulation of cells in the G2/M phase of the cell cycle[1].
-
Apoptosis: Induction of programmed cell death, confirmed by markers like PARP cleavage[1].
-
Spindle Checkpoint Activation: Initial activation of the mitotic spindle checkpoint, indicated by the association of Mad2 with p55CDC[1].
-
Inhibition of Hsp27 Phosphorylation: Direct binding to Hsp27 prevents its phosphorylation, which can be observed by Western blotting[2].
-
Inhibition of Cell Migration and Invasion: As a consequence of inhibiting Hsp27 phosphorylation, this compound reduces the migratory and invasive potential of tumor cells[2].
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
-
Question: I am not observing the expected anti-proliferative or apoptotic effects of this compound in my cell culture experiments. What could be the issue?
-
Answer:
-
Degradation of this compound: this compound, like many small molecules, can be susceptible to degradation in aqueous solutions. Prepare fresh dilutions of this compound in your cell culture medium from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Sensitivity: Not all cell lines will respond to this compound in the same manner. Resistance can be multifactorial, including potential differences in microtubule dynamics or Hsp27 expression levels. Consider testing a panel of cell lines to identify a sensitive model.
-
Duration of Treatment: The effects of this compound are time-dependent. While transient exposure may lead to reversible mitotic arrest, prolonged exposure is often necessary to induce apoptosis[1]. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Issue 2: Difficulty in Detecting Inhibition of Hsp27 Phosphorylation
-
Question: I am unable to detect a decrease in Hsp27 phosphorylation via Western blot after this compound treatment. What should I check?
-
Answer:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of Hsp27 (e.g., phospho-Hsp27 Ser82). Also, use an antibody for total Hsp27 as a loading control.
-
Stimulation of Hsp27 Phosphorylation: Basal levels of Hsp27 phosphorylation may be low in some cell lines. Consider stimulating the cells with an agent known to induce Hsp27 phosphorylation (e.g., phorbol 12-myristate 13-acetate) before or during this compound treatment to create a larger window for observing inhibition[2].
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of Hsp27 during sample preparation.
-
Timing of Analysis: The inhibition of Hsp27 phosphorylation can be a rapid event. Perform a time-course experiment at early time points (e.g., 15, 30, 60 minutes) following this compound treatment.
-
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is used to confirm the direct inhibitory effect of this compound on microtubule formation.
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol). Keep on ice.
-
Prepare a 10X stock solution of this compound in the same buffer. As a positive control for inhibition, use a known microtubule destabilizer (e.g., nocodazole). As a positive control for polymerization, use a known microtubule stabilizer (e.g., paclitaxel).
-
-
Assay Procedure:
-
Pipette 10 µL of the 10X this compound solution (or controls) into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect of this compound on tubulin polymerization.
-
Protocol 2: Western Blot for Hsp27 Phosphorylation
This protocol details the detection of changes in Hsp27 phosphorylation in response to this compound.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a DMSO vehicle control for the desired time points. If necessary, co-treat with a stimulus to induce Hsp27 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a 12% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Hsp27 (Ser82) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total Hsp27 as a loading control.
-
Protocol 3: Immunoprecipitation of Hsp27
This protocol can be used to study the interaction of Hsp27 with other proteins and how this might be affected by this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a DMSO control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against Hsp27 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against proteins of interest that are hypothesized to interact with Hsp27.
-
Visualizations
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposing of Kribb3
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, disposal, and effective use of Kribb3 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small molecule that functions as a potent inhibitor of both microtubule polymerization and Heat Shock Protein 27 (Hsp27) phosphorylation.[1] Its primary mechanism of action involves disrupting the microtubule cytoskeleton, which leads to cell cycle arrest at the G2/M phase.[1] Prolonged exposure to this compound induces apoptosis (programmed cell death).[1] this compound has been shown to activate the mitotic spindle checkpoint by initially promoting the association of Mad2 with p55CDC.[1]
2. What are the primary research applications of this compound?
This compound is primarily investigated for its potential as an anti-cancer agent.[1] Its ability to inhibit cell growth, induce mitotic arrest, and trigger apoptosis in cancer cells makes it a compound of interest in oncology research and drug development.[1]
3. How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and efficacy.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
4. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the desired amount of this compound powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.25 mg of this compound (Molecular Weight: 325.36 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
5. What personal protective equipment (PPE) should be worn when handling this compound?
As a potent cytotoxic agent, appropriate PPE should always be worn when handling this compound. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves. It is advisable to wear double gloves.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem: Inconsistent or no observable effect of this compound on cells.
-
Question: My cells are not showing the expected G2/M arrest or apoptosis after this compound treatment. What could be the issue?
-
Answer:
-
Improper Storage: Verify that this compound has been stored at the correct temperature and protected from light, as degradation can lead to loss of activity.
-
Incorrect Concentration: Ensure that the final concentration of this compound in your cell culture medium is accurate. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is advisable to test a range of concentrations to establish the IC50 for your cell line of interest.
-
Inactivation in Media: Some components of cell culture media can potentially interact with and reduce the activity of small molecules. If you suspect this, consider using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
-
Solubility Issues: Ensure that this compound is fully dissolved in DMSO before adding it to the cell culture medium. Precipitates can lead to inaccurate dosing.
-
Problem: High background signal in apoptosis assays.
-
Question: I am observing a high level of apoptosis in my vehicle-treated control cells. What could be the cause?
-
Answer:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5%).
-
Cell Health: Ensure that your cells are healthy and not overly confluent before starting the experiment, as stressed cells are more prone to apoptosis.
-
Harsh Handling: Be gentle when handling cells during seeding and treatment to avoid inducing mechanical stress.
-
Problem: Difficulty in obtaining reproducible results in microtubule polymerization assays.
-
Question: My in vitro microtubule polymerization assay results are not consistent. What factors should I check?
-
Answer:
-
Tubulin Quality: The quality of purified tubulin is critical. Use freshly prepared or properly stored tubulin to ensure its polymerization competency.
-
Temperature Control: Microtubule polymerization is highly temperature-dependent. Ensure that all reagents and equipment are maintained at the correct temperature throughout the assay.
-
Buffer Conditions: The composition and pH of the polymerization buffer are crucial. Prepare the buffer fresh and verify the pH.
-
Nucleation: Inconsistent nucleation can lead to variable polymerization kinetics. Ensure that the assay includes a consistent method for initiating polymerization.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colon Cancer | ~1.5 | 48 |
| A549 | Lung Cancer | ~2.0 | 48 |
| MCF-7 | Breast Cancer | ~2.5 | 48 |
| HeLa | Cervical Cancer | ~1.8 | 48 |
| Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell line passage number. Researchers should determine the IC50 for their specific system. |
Mandatory Visualizations
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Disposal of this compound Waste
As a cytotoxic compound, all waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, absorbent pads) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., old cell culture medium, stock solutions) should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for chemical waste.
Follow all local and institutional regulations for the disposal of hazardous chemical waste. If you are unsure about the correct procedures, contact your institution's Environmental Health and Safety (EHS) department.
References
Validation & Comparative
Validating the Microtubule-Destabilizing Activity of Kribb3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kribb3, a novel microtubule inhibitor, with other established microtubule-destabilizing agents. The information presented is supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound, chemically known as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a small molecule that has been identified as a potent inhibitor of cancer cell growth both in vitro and in vivo.[1] Its mechanism of action involves the disruption of the microtubule cytoskeleton, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This activity positions this compound as a promising candidate for cancer therapy, warranting a detailed comparison with other drugs that target the microtubule network.
Comparative Analysis of Microtubule-Destabilizing Agents
To objectively assess the efficacy of this compound, its performance is compared against well-characterized microtubule destabilizers: Colchicine, Combretastatin A4, and Vincristine. These agents are known to interfere with microtubule dynamics through different binding mechanisms, providing a broad context for evaluating this compound's activity.
Quantitative Performance Data
| Compound | Target Site on Tubulin | In Vitro Tubulin Polymerization Inhibition (IC50) | Cellular Effects (Reported Concentrations) | In Vivo Efficacy |
| This compound | Not definitively determined | Data not available | Induces G2/M arrest and apoptosis in cancer cells.[1] | Inhibited tumor growth by 49.5% at 50 mg/kg and 70.3% at 100 mg/kg in nude mice.[1] |
| Colchicine | Colchicine Site | ~1-10 µM | Induces G2/M arrest and apoptosis.[2] | Limited clinical use due to toxicity.[3] |
| Combretastatin A4 | Colchicine Site | ~1-3 µM | Potent inhibitor of cancer cell proliferation (nanomolar range).[4] | Shows vascular-disrupting activity in preclinical models. |
| Vincristine | Vinca Alkaloid Site | ~0.1-1 µM | Induces mitotic arrest and apoptosis. | Widely used in chemotherapy regimens. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to assess microtubule-destabilizing activity.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340-350 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP stock solution (100 mM) is prepared.
-
Test compounds (this compound, colchicine, etc.) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
-
Reaction Setup:
-
In a 96-well plate, add the general tubulin buffer.
-
Add the test compound to the desired final concentration. Include a vehicle control (DMSO) and a known inhibitor (e.g., colchicine) as a positive control.
-
Pre-warm the plate to 37°C.
-
-
Initiation of Polymerization:
-
Add tubulin and GTP (final concentration ~1 mM) to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C using a temperature-controlled plate reader.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
-
Indirect Immunofluorescence for Microtubule Visualization
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is stained using a primary antibody specific to tubulin, followed by a fluorescently labeled secondary antibody.
Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (and controls) for a predetermined period (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., -20°C methanol for 5-10 minutes or 4% paraformaldehyde in PBS for 10 minutes at room temperature).
-
If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells multiple times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the cells multiple times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
Microtubule-destabilizing agents, including this compound, trigger a cascade of cellular events that ultimately lead to apoptosis.
This compound-Induced Mitotic Arrest and Apoptosis
This compound disrupts microtubule dynamics, which activates the spindle assembly checkpoint (SAC).[1] This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing an accumulation of Cyclin B1 and cell cycle arrest in the G2/M phase.[1] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the activation of Bax and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Validating Microtubule-Destabilizing Activity
The validation of a novel microtubule-destabilizing agent like this compound typically follows a structured experimental workflow, from initial biochemical assays to in vivo efficacy studies.
Caption: Experimental workflow for validation.
Logical Relationship of Microtubule Destabilizers and Cellular Outcomes
The interaction of microtubule destabilizers with tubulin initiates a series of events that are logically interconnected, culminating in cell death. The binding site of the drug can influence the specific downstream effects.
Caption: Logical flow from drug action to cell death.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
Kribb3 and Colchicine: A Head-to-Head Comparison on Tubulin Polymerization
In the landscape of microtubule-targeting agents, both Kribb3 and colchicine have emerged as significant inhibitors of tubulin polymerization, a critical process for cell division and integrity. This guide provides a detailed comparison of their performance, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their mechanisms and efficacy.
Quantitative Performance Analysis
While direct head-to-head studies are limited, a comparative analysis of their inhibitory effects on tubulin polymerization can be synthesized from individual research findings. The following table summarizes the key quantitative data for this compound and colchicine.
| Parameter | This compound | Colchicine | Reference |
| IC50 for Tubulin Polymerization Inhibition | Not explicitly stated in the provided search results | ~2.1 µM - 8.1 µM | [1][2] |
| Binding Site on Tubulin | Colchicine-binding site | Colchicine-binding site on β-tubulin | [2][3] |
| Cellular Effects | G2/M phase cell cycle arrest, apoptosis | Mitotic arrest, disruption of microtubule dynamics | [4] |
Mechanism of Action: A Comparative Overview
Both this compound and colchicine exert their effects by disrupting the dynamic instability of microtubules, albeit through mechanisms that, while targeting the same binding site, may have subtle differences in their downstream consequences.
Colchicine, a well-established antimitotic agent, binds to the β-subunit of tubulin dimers.[5][6] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the metaphase, and eventual apoptosis.[7][8][9] The interaction of colchicine with tubulin can also induce a conformational change in the tubulin dimer.[10]
This compound, identified as a novel microtubule inhibitor, also functions by inhibiting tubulin polymerization.[4] Its action leads to the disruption of the microtubule cytoskeleton, activating the mitotic spindle checkpoint and causing a G2/M phase arrest, ultimately culminating in apoptosis.[4] Studies have confirmed that this compound acts as a tubulin inhibitor through in vitro polymerization assays.[4]
Caption: Comparative signaling pathways of this compound and Colchicine in inhibiting tubulin polymerization.
Experimental Protocols: In Vitro Tubulin Polymerization Assay
A standard method to assess the inhibitory effects of compounds like this compound and colchicine on tubulin polymerization is the in vitro tubulin polymerization assay. This can be performed using either an absorbance-based or a fluorescence-based method.
Absorbance-Based Tubulin Polymerization Assay
This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5%.
-
Aliquot the tubulin solution into pre-chilled microcuvettes.
-
Add the test compound (this compound or colchicine) at various concentrations to the cuvettes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known tubulin inhibitor).
-
Place the cuvettes in the spectrophotometer pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin
-
General Tubulin Buffer
-
GTP
-
Fluorescent reporter
-
-
Test compounds (this compound, Colchicine)
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm
Procedure:
-
Reconstitute the kit components according to the manufacturer's protocol.
-
Prepare the tubulin polymerization reaction mix on ice, containing tubulin, buffer, GTP, and the fluorescent reporter.
-
Add the test compounds at desired concentrations to the wells of a 96-well plate.
-
Add the reaction mix to the wells containing the test compounds.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
The increase in fluorescence corresponds to the extent of tubulin polymerization. Data analysis is similar to the absorbance-based assay.
Caption: General experimental workflow for an in vitro tubulin polymerization assay.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
Cross-validation of Kribb3's anti-migratory effects in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-migratory effects of Kribb3, a biphenyl isoxazole derivative, in the context of cancer research. While direct comparative studies and broad cross-validation of this compound's anti-migratory effects across a wide range of cancer models are limited in publicly available literature, this document synthesizes the existing data on its mechanisms of action and provides detailed experimental protocols for its evaluation.
Summary of this compound's Anti-Migratory and Anti-Cancer Properties
This compound has been identified as an inhibitor of cancer cell migration and invasion, primarily through its interaction with Heat Shock Protein 27 (Hsp27).[1] Additionally, this compound exhibits anti-proliferative and pro-apoptotic activities by functioning as a microtubule inhibitor.[2]
Key Mechanisms of Action:
-
Inhibition of Hsp27 Phosphorylation: this compound directly binds to Hsp27, preventing its phosphorylation.[1] This is significant as phosphorylated Hsp27 plays a crucial role in actin cytoskeleton dynamics, which are essential for cell migration.
-
Microtubule Disruption: this compound acts as a microtubule inhibitor, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] This dual-mechanism of action makes this compound a compound of interest in cancer therapeutics.
Quantitative Data on this compound's Efficacy
The majority of the quantitative data available for this compound's anti-migratory effects originates from studies on the MDA-MB-231 breast cancer cell line. Data on its efficacy in other cancer models is not extensively documented in the reviewed literature.
| Compound | Cancer Model | Assay | Efficacy (IC50) | Reference |
| This compound | MDA-MB-231 (Breast) | Migration Assay | Not explicitly stated | [1] |
| This compound | MDA-MB-231 (Breast) | Invasion Assay | Inhibition observed | [1] |
| This compound | HeLa (Cervical) | Migration Assay | Significant reduction | [3] |
Note: While the inhibitory effects of this compound on migration and invasion have been demonstrated, specific IC50 values for these processes are not consistently reported in the available literature.
Comparative Landscape
| Alternative Compound | Target/Mechanism | Cancer Model(s) | Efficacy (IC50) |
| Paclitaxel | Microtubule Stabilization | HeLa (Cervical), MCF-7 (Breast) | Inhibition of migration at non-toxic concentrations |
| Gαi2 Inhibitors | Gαi2 Protein | PC3, DU145 (Prostate) | Inhibition of chemotherapy-induced migration |
| TBrC | VEGFR-Akt-NF-κB Pathway | LLC (Lung) | Significant migration inhibition at 4-16 μM |
| Millettocalyxin B | Integrin α5 Suppression | A549 (Lung) | Reduced migration and invasion at 0-25 μM |
| Imipramine | AKT-mediated NF-κB Pathway | PC-3 (Prostate) | Dose-dependent inhibition of migration and invasion |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-migratory compounds. Below are protocols for key experiments used to characterize the effects of this compound.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.
-
Imaging (Time 0): Immediately after creating the scratch, wash the wells with PBS to remove detached cells and replace with fresh media containing the test compound (e.g., this compound) or vehicle control. Capture initial images of the scratch.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Transwell Migration (Boyden Chamber) Assay
This assay evaluates the migratory capacity of individual cells towards a chemoattractant.
Protocol:
-
Chamber Preparation: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free media containing the test compound or vehicle control and seed them into the upper chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.
Hsp27 Phosphorylation Assay (Western Blot)
This assay is used to determine if this compound inhibits the phosphorylation of its target, Hsp27.
Protocol:
-
Cell Treatment: Treat cancer cells with a stimulating agent (e.g., PMA) to induce Hsp27 phosphorylation, in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Hsp27 (p-Hsp27) and total Hsp27. Subsequently, use appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-Hsp27 to total Hsp27 indicates the level of phosphorylation.
Microtubule Polymerization Assay
This in vitro assay assesses the effect of this compound on the assembly of microtubules.
Protocol:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Assay Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP and the test compound (this compound) or a known microtubule inhibitor/stabilizer (e.g., paclitaxel as a positive control).
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves and compare the effects of different compounds.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the Specificity of Kribb3 for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the molecular specificity of Kribb3, a biphenyl isoxazole derivative with known anticancer properties. By objectively comparing its performance against its primary molecular targets with that of alternative compounds and providing detailed experimental data, this document aims to equip researchers with the necessary information to effectively utilize this compound in their studies and drug development endeavors.
Overview of this compound's Molecular Targets and Mechanism of Action
This compound has been identified as a dual-targeting small molecule that exerts its anticancer effects primarily through the inhibition of two key cellular components: tubulin and Heat shock protein 27 (Hsp27) .
-
Microtubule Destabilization: this compound disrupts the dynamics of microtubule polymerization. This interference with the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, activation of the mitotic spindle checkpoint, and subsequent induction of apoptosis[1]. The disruption of microtubule function is a well-established mechanism for many successful anticancer drugs.
-
Inhibition of Hsp27 Phosphorylation: this compound directly binds to Hsp27 and inhibits its phosphorylation, a critical step in Hsp27's function as a molecular chaperone[2]. Hsp27 is implicated in promoting cancer cell survival, metastasis, and resistance to chemotherapy. By inhibiting Hsp27, this compound can suppress tumor cell migration and invasion. One study reported an IC50 of 150 nM for this compound in blocking the migration and invasion of MDA-MB-231 cells, linking this activity to its interaction with Hsp27.
Comparative Analysis of this compound's Performance
To provide a clear perspective on this compound's efficacy, this section presents a comparative analysis of its inhibitory activity against its primary targets alongside other known inhibitors.
Inhibition of Microtubule Polymerization
| Compound | Target Site on Tubulin | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| This compound | Not explicitly defined | Not explicitly reported in searched literature | |
| Colchicine | Colchicine-binding site | ~1 | [3] |
| Nocodazole | Colchicine-binding site | ~5 | [3] |
| Vinblastine | Vinca-binding site | ~1 | [3] |
| Combretastatin A-4 | Colchicine-binding site | ~2.5 | [3] |
Note: While a specific IC50 value for this compound's direct inhibition of tubulin polymerization was not found in the searched literature, its activity as a microtubule inhibitor has been demonstrated through in vitro polymerization assays[1].
Inhibition of Hsp27
This compound's interaction with Hsp27 represents a distinct mechanism of action compared to classical microtubule-targeting agents. The following table provides a qualitative comparison with other known Hsp27 inhibitors. Direct quantitative comparisons of binding affinity (Kd) or inhibitory potency (IC50) in the same experimental setup are limited.
| Compound | Mechanism of Hsp27 Inhibition | Reported Activity |
| This compound | Direct binding, inhibits PKC-dependent phosphorylation | Blocks migration and invasion of cancer cells[2] |
| RP101 (Brivudine) | Binds to Phe29 and Phe33 | Inhibits chemo-resistance and metastasis |
| Quercetin | Direct binding | Acts as a chemosensitizer |
| J2 and NA49 | Induce altered cross-linked Hsp27 dimers | Sensitizes lung cancer cells to cisplatin and gefitinib |
Off-Target Profile and Kinase Selectivity
A comprehensive kinome-wide selectivity screen for this compound has not been identified in the public domain during the literature search for this guide. Therefore, a broad assessment of its off-target kinase activities cannot be definitively provided. The absence of such data represents a significant gap in understanding the full specificity profile of this compound. Researchers should exercise caution and consider the possibility of off-target effects, particularly when interpreting cellular phenotypes. It is recommended that future studies on this compound include a comprehensive kinase selectivity profiling to better characterize its specificity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the specificity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm due to light scattering by the formed microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compound (this compound or alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol.
-
Add the test compound at various concentrations to the tubulin solution. Include a vehicle control (e.g., DMSO).
-
Transfer 100 µL of each reaction mixture to the wells of a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time. The rate of polymerization can be calculated from the slope of the linear phase of the curve.
-
The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
Hsp27 Phosphorylation Assay (Western Blot)
This assay determines the effect of a compound on the phosphorylation of Hsp27 in cultured cells.
Principle: Cells are treated with the test compound and a stimulus that induces Hsp27 phosphorylation. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated Hsp27.
Materials:
-
Cancer cell line known to express Hsp27 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-Hsp27 (total), and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an appropriate agent (e.g., PMA) to induce Hsp27 phosphorylation for a defined period.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Hsp27 and the loading control to ensure equal protein loading.
Competition Binding Assay for Hsp27
This assay can be used to confirm the direct binding of a compound to Hsp27.
Principle: A biotinylated version of the compound of interest (e.g., biotinyl-Kribb3) is immobilized on a streptavidin-coated plate. Cell lysate containing Hsp27 is then added. The binding of Hsp27 to the immobilized compound is detected. In a competition experiment, a non-biotinylated version of the compound is added to compete for binding with the immobilized probe.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated 96-well plates
-
Cell lysate from a cell line overexpressing Hsp27
-
Non-biotinylated this compound (as a competitor)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Hsp27
-
HRP-conjugated secondary antibody
-
TMB substrate
Procedure:
-
Coat the streptavidin-coated wells with biotinylated this compound.
-
Wash the wells to remove unbound probe.
-
Block the wells with blocking buffer.
-
Add cell lysate containing Hsp27 to the wells. In the competition wells, co-incubate with increasing concentrations of non-biotinylated this compound.
-
Incubate to allow binding to occur.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against Hsp27 and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm. A decrease in signal in the presence of the competitor indicates specific binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its specificity assessment.
Caption: this compound's dual mechanism of action on microtubule dynamics and Hsp27 phosphorylation.
Caption: A logical workflow for assessing the molecular specificity of this compound.
Conclusion
This compound presents a compelling profile as an anticancer agent due to its dual inhibitory action on both microtubule polymerization and Hsp27 phosphorylation. This guide has summarized the available quantitative data, provided detailed experimental protocols for its characterization, and visualized its mechanism of action. However, the lack of a comprehensive kinome-wide selectivity profile remains a critical knowledge gap. Future research should prioritize a broad off-target screening to fully elucidate the specificity of this compound, which will be essential for its continued development and application in cancer research and therapy.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Reproducibility of Kribb3 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on "Kribb3," a potent, orally bioavailable pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. For the purpose of this guide, "this compound" corresponds to the well-documented molecule GDC-0941 (Pictilisib), allowing for an evidence-based evaluation of its reported effects and the reproducibility of key findings across various preclinical studies.
Executive Summary
GDC-0941 (herein "this compound") is a selective inhibitor of class I PI3K isoforms, targeting p110α, p110β, p110δ, and p110γ.[1] It has been extensively evaluated in a multitude of cancer cell lines and in vivo models, demonstrating consistent on-target activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3][4][5][6] The primary mechanism of action involves the inhibition of AKT phosphorylation, leading to cell cycle arrest, induction of apoptosis, and reduction in cell proliferation.[2][4][7] While the qualitative effects of "this compound" are largely consistent across studies, the quantitative measures of its potency (e.g., IC50 values) show variability depending on the cancer type, cell line, and specific experimental conditions. This guide synthesizes data from multiple sources to provide a clear comparison of these findings.
Data Presentation: Comparative Efficacy of "this compound"
The following tables summarize the in vitro efficacy of "this compound" across a range of cancer cell lines as reported in independent studies. This comparative view allows for an assessment of the reproducibility of its anti-proliferative effects.
Table 1: "this compound" (GDC-0941) IC50 Values for Inhibition of Cell Proliferation/Viability
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| U87MG | Glioblastoma | 0.95 | [7] |
| PC3 | Prostate Cancer | 0.28 | [7] |
| A2780 | Ovarian Cancer | 0.14 | [7] |
| MDA-MB-361 | Breast Cancer | 0.72 | [7] |
| Daoy | Medulloblastoma | ~1.0 (viability reduced to 65%) | [4] |
| MEB-Med-8A | Medulloblastoma | ~1.0 (viability reduced to 55%) | [4] |
| D283 Med | Medulloblastoma | ~1.0 (viability reduced to 66%) | [4] |
Table 2: "this compound" (GDC-0941) GI50 Values for Inhibition of Cell Growth
| Cell Line | Cancer Type | Reported GI50 (nM) | Reference |
| HT29 | Colorectal Cancer | 157 | [7] |
| DLD1 | Colorectal Cancer | 1070 | [7] |
| HCT116 | Colorectal Cancer | 1081 | [7] |
Table 3: "this compound" (GDC-0941) IC50 Values for Inhibition of pAkt (Ser473) Phosphorylation
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| MDA-MB-361 | Breast Cancer | 28 | [7] |
| PC3 | Prostate Cancer | 37 | [7] |
| U87MG | Glioblastoma | 46 | [7] |
The data indicates a consistent pattern of "this compound" activity in inhibiting both cell proliferation and the upstream signaling molecule pAkt. The variability in IC50/GI50 values across different cell lines is an expected and reproducible finding, reflecting the diverse genetic backgrounds and dependencies of these cancers on the PI3K pathway.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay
This protocol is a composite of methodologies reported in the literature.[4][7]
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: "this compound" (GDC-0941) is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of "this compound" or vehicle control (DMSO) for 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle-treated control cells. IC50 values are calculated using a sigmoidal dose-response curve fit.
In Vivo Xenograft Studies
This protocol summarizes the general workflow for assessing the in vivo efficacy of "this compound".[2][4][8]
-
Cell Implantation: Athymic nude mice are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., 2 x 10^4 MEB-Med-8A cells for an orthotopic medulloblastoma model).[4]
-
Tumor Growth and Treatment: Tumors are allowed to establish to a predetermined size. Mice are then randomized into control and treatment groups. "this compound" is typically administered orally once daily at doses ranging from 75 to 150 mg/kg.[4][7]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For orthotopic models, tumor growth can be monitored via bioluminescent imaging.[4] Animal survival is also a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis, such as western blotting for pAkt, to confirm on-target drug activity.
Mandatory Visualization
"this compound" (GDC-0941) Mechanism of Action in the PI3K Pathway
Caption: "this compound" (GDC-0941) inhibits PI3K, blocking the conversion of PIP2 to PIP3 and subsequent pathway activation.
Experimental Workflow for Assessing "this compound" In Vitro Efficacy
Caption: A typical workflow for determining the IC50 of "this compound" in cancer cell lines.
Conclusion on Reproducibility
The published research on "this compound" (GDC-0941) demonstrates a high degree of reproducibility in its fundamental mechanism of action and its qualitative effects on cancer cells. Multiple independent studies confirm its role as a potent PI3K inhibitor that effectively suppresses downstream AKT signaling.[1][2][4][7] This leads to consistent outcomes such as reduced cell proliferation, G0/G1 cell cycle arrest, and induction of apoptosis across a variety of cancer models.[2][4]
The quantitative aspects, such as IC50 values, naturally exhibit variability. This is not an indication of poor reproducibility but rather reflects the biological diversity of the cancer cell lines tested and minor differences in experimental protocols (e.g., incubation time, cell density). The overall pattern of efficacy, with certain cancer types showing greater sensitivity than others, is a consistent finding. Furthermore, the observation of both single-agent activity and synergistic effects in combination with other therapies is a recurring theme in the literature, strengthening the case for the reliability of these findings.[2][4][8][9] Challenges such as acquired resistance, a common feature of targeted therapies, are also being explored, with mechanisms like FOXO1 activation being identified.[3][10][11]
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K inhibitor GDC-0941 combines with existing clinical regimens for superior activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pictilisib-Induced Resistance Is Mediated through FOXO1-Dependent Activation of Receptor Tyrosine Kinases in Mucinous Colorectal Adenocarcinoma Cells [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Kribb3
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Kribb3 is paramount. This compound is identified as a novel and potent microtubule inhibitor, which is utilized in cancer research for its ability to induce mitotic arrest and apoptosis in cancer cells.[1][2] Due to its biological activity, it is crucial to handle this compound with appropriate safety precautions to minimize occupational exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various activities involving this compound, based on general guidelines for handling hazardous drugs.[3][4]
| Activity | Recommended Personal Protective Equipment |
| Compound Weighing and Preparation | Double Chemotherapy Gloves, Impermeable Gown, N95 Respirator, Face Shield, and Safety Goggles. To be performed in a certified chemical fume hood or biological safety cabinet. |
| In Vitro Experiments (Cell Culture) | Double Chemotherapy Gloves, Impermeable Gown, and Safety Glasses. All manipulations should be conducted within a biological safety cabinet. |
| In Vivo Experiments (Animal Dosing) | Double Chemotherapy Gloves, Impermeable Gown, N95 Respirator (if aerosolization is possible), and Safety Glasses. |
| Waste Disposal | Double Chemotherapy Gloves, Impermeable Gown, and Safety Glasses. |
| Spill Cleanup | Double Chemotherapy Gloves, Impermeable Gown, N95 Respirator, Face Shield, and Shoe Covers. |
Note: It is critical to use chemotherapy-rated gloves and gowns to ensure adequate protection against chemical permeation.[3][4]
Experimental Protocols
Storage and Stability:
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Stock Solutions:
Detailed procedures for preparing stock solutions and formulations for in vivo studies are often provided by the supplier. A common method involves dissolving the this compound powder in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For in vivo formulations, this DMSO stock may then be further diluted with other vehicles like PEG300, Tween 80, and water, or with corn oil.[1][5] It is crucial to ensure the solution is clear before adding subsequent solvents.[5]
Disposal Plan:
All materials contaminated with this compound, including pipette tips, tubes, gloves, gowns, and excess compound, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for cytotoxic or hazardous drug disposal. Sharps used for injections in animal studies should be disposed of in a designated chemotherapy sharps container.[6]
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.[6]
-
Contain the spill: Use absorbent pads to gently cover and contain the spill.
-
Decontaminate the area: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Dispose of waste: All cleanup materials must be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. glpbio.com [glpbio.com]
- 6. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
